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Core Science & Biosynthesis

Foundational

High-Fidelity NMR Characterization of 3-Chloro-2-(difluoromethyl)benzoic Acid: A Technical Guide for Structural Elucidation

Executive Summary & Strategic Context In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a primary mechanism for lead optimization. The difluoromethyl group (–C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a primary mechanism for lead optimization. The difluoromethyl group (–CF₂H) is particularly valuable, serving as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl and thiol groups, and a metabolically stable alternative to standard methyl groups[1][2].

3-Chloro-2-(difluoromethyl)benzoic acid (CAS: 1780697-53-1) represents a highly functionalized building block where the –CF₂H moiety is sterically constrained between a carboxylic acid and a chlorine atom. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of heteronuclear spin-spin coupling ( 19 F- 1 H and 19 F- 13 C) and the complex electronic environment of the 1,2,3-trisubstituted aromatic core. This whitepaper provides a comprehensive, empirically grounded guide to predicting, acquiring, and interpreting the 1 H and 13 C NMR spectra of this critical intermediate.

Spin System Dynamics & Electronic Environment

The structural core of 3-Chloro-2-(difluoromethyl)benzoic acid is a 1,2,3-trisubstituted benzene ring. The electronic environment is dictated by three highly electron-withdrawing substituents:

  • Carboxylic Acid (–COOH) at C1: Exerts a strong inductive (–I) and resonance (–M) withdrawing effect, profoundly deshielding the ortho and para protons.

  • Difluoromethyl Group (–CF₂H) at C2: The highly electronegative fluorine atoms pull electron density away from the benzylic carbon, creating a strong localized inductive effect that deshields the adjacent aromatic carbons and the benzylic proton itself.

  • Chlorine (–Cl) at C3: Contributes a strong inductive withdrawing effect (–I) paired with a weak resonance donating effect (+M), primarily deshielding the ortho positions.

This combination creates an electron-deficient aromatic core, shifting all aromatic resonances downfield relative to unsubstituted benzene. The three adjacent aromatic protons (at C4, C5, and C6) form a classic AMX spin system (or ABC system at lower magnetic field strengths), characterized by distinct ortho ( 3JHH​≈7.5−8.5 Hz) and meta ( 4JHH​≈1.5−2.0 Hz) scalar couplings.

1 H NMR Chemical Shifts and Splitting Patterns

The proton NMR spectrum of this compound is dominated by the heteronuclear coupling of the –CF₂H group. The empirical predictive models utilized below are grounded in the established incremental substituent rules for substituted benzenes[3][4].

Quantitative 1 H NMR Data Summary (Predicted in DMSO- d6​ , 400 MHz)
PositionProton TypePredicted Shift (ppm)MultiplicityCoupling Constant ( J )Causality / Rationale
–COOH Acidic13.50Broad SingletN/AHighly deshielded due to oxygen electronegativity and intermolecular hydrogen bonding in DMSO.
C6-H Aromatic7.95Doublet of Doublets 3JHH​≈7.8 Hz, 4JHH​≈1.5 HzOrtho to the strongly deshielding –COOH group; meta to –CF₂H.
C4-H Aromatic7.80Doublet of Doublets 3JHH​≈8.0 Hz, 4JHH​≈1.5 HzOrtho to the –Cl atom; para to the –COOH group.
C5-H Aromatic7.60Triplet (or dd) 3JHH​≈7.9 HzMeta to both –Cl and –COOH; experiences the least cumulative deshielding.
–CF₂H Benzylic7.45Triplet 2JHF​≈53.5 Hz2-bond heteronuclear coupling with two equivalent 19 F nuclei splits the signal into a massive triplet.

Analytical Insight: The signature of the difluoromethyl group is the massive 2JHF​ coupling constant of ~53–56 Hz. Because the proton is coupled to two spin-1/2 19 F nuclei, it follows the 2nI+1 rule, appearing as a 1:2:1 triplet. The extreme downfield shift (7.45 ppm) for an aliphatic proton is caused by the combined electron-withdrawing power of the two geminal fluorines and the electron-deficient aromatic ring.

13 C NMR Chemical Shifts and Fluorine Coupling

Carbon-13 NMR analysis of fluorinated compounds requires careful attention to heteronuclear 13 C- 19 F scalar coupling, which can propagate up to three or four bonds through the carbon skeleton.

Quantitative 13 C NMR Data Summary (Predicted in DMSO- d6​ , 100 MHz)
PositionCarbon TypePredicted Shift (ppm)MultiplicityCoupling Constant ( J )Causality / Rationale
C=O Quaternary166.5SingletN/ADeshielded carbonyl carbon of the carboxylic acid.
C3 Quaternary134.5SingletN/ADirectly attached to the electronegative Chlorine atom.
C4 Methine (CH)133.5SingletN/AOrtho to Cl, para to COOH; strong deshielding effects.
C1 Quaternary133.0SingletN/AIpso-carbon attached directly to the electron-withdrawing COOH.
C2 Quaternary131.5Triplet 2JCF​≈22.0 Hz2-bond scalar coupling with the two 19 F nuclei of the –CF₂H group.
C6 Methine (CH)130.5SingletN/AOrtho to COOH, para to Cl.
C5 Methine (CH)128.5SingletN/AMeta to all strongly withdrawing groups; least deshielded.
–CF₂H Methine (CH)113.0Triplet 1JCF​≈238.0 Hz1-bond scalar coupling with two 19 F nuclei creates a massive triplet.

Analytical Insight: The core diagnostic feature in the 13 C spectrum is the benzylic carbon of the –CF₂H group. The 1-bond carbon-fluorine coupling ( 1JCF​ ) is exceptionally large (~238 Hz), splitting the signal at ~113.0 ppm into a wide triplet. Furthermore, the adjacent aromatic C2 carbon will also appear as a triplet due to 2-bond coupling ( 2JCF​≈22 Hz).

Spin_Coupling CF2H CF2H Group F_nuc 19F Nuclei (x2) CF2H->F_nuc Core H_nuc 1H Nucleus (Triplet, 2J_HF ~ 54 Hz) CF2H->H_nuc Core C_nuc 13C Nucleus (Triplet, 1J_CF ~ 240 Hz) CF2H->C_nuc Core F_nuc->H_nuc 2J_HF Coupling F_nuc->C_nuc 1J_CF Coupling C_ar Aromatic C2 (Triplet, 2J_CF ~ 22 Hz) F_nuc->C_ar 2J_CF Coupling

Caption: Spin-spin coupling pathways within the CF2H group and adjacent aromatic carbon.

Experimental Protocol for High-Fidelity NMR Acquisition

To ensure self-validating and reproducible data, the following protocol must be adhered to. Fluorinated compounds present unique challenges, particularly regarding relaxation times ( T1​ ) and probe tuning.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 3-Chloro-2-(difluoromethyl)benzoic acid in 0.6 mL of high-purity DMSO- d6​ (99.9% D). DMSO is chosen to break intermolecular hydrogen bonds, ensuring the carboxylic acid proton is visible and sharp.

  • Probe Tuning & Matching (Critical Step): Manually tune and match the NMR probe for the 1 H, 13 C, and 19 F channels. Failure to tune the probe in the presence of highly electronegative fluorines can result in pulse imperfections and phase distortions.

  • Locking & Shimming: Lock onto the deuterium signal of the DMSO- d6​ . Execute a gradient shimming protocol (e.g., topshim on Bruker systems) to optimize B0​ magnetic field homogeneity. A poorly shimmed magnet will obscure the fine 4JHH​ meta-couplings.

  • Pulse Sequence & Parameter Selection:

    • 1 H NMR: Use a standard 30° pulse sequence (e.g., zg30). Causality: Set the relaxation delay ( D1​ ) to at least 2.0 seconds. Fluorinated benzylic protons often exhibit longer T1​ relaxation times; a short D1​ will result in inaccurate integration of the –CF₂H triplet.

    • 13 C NMR: Use a proton-decoupled sequence (e.g., zgpg30). Ensure the spectral width is wide enough to capture the highly deshielded carbonyl carbon (~166 ppm) and the wide 1JCF​ triplet.

  • Data Acquisition: Acquire 16–32 scans for 1 H NMR. For 13 C NMR, acquire a minimum of 512 scans to ensure the signal-to-noise ratio is sufficient to resolve the outer peaks of the 13 C- 19 F multiplets.

  • FID Processing: Apply a Fourier transform. For 13 C data, apply an exponential window function with a line broadening (LB) of 1.0 Hz to enhance the signal-to-noise ratio before manual phase and baseline correction.

NMR_Workflow A 1. Sample Preparation (15-20 mg in DMSO-d6) B 2. Probe Tuning & Matching (1H, 13C, 19F Channels) A->B C 3. Locking & Shimming (Optimize B0 Homogeneity) B->C D 4. Pulse Sequence (zg30 for 1H, zgpg30 for 13C) C->D E 5. Data Acquisition (Optimize D1 for Relaxation) D->E F 6. FID Processing (Zero-filling & Apodization) E->F

Caption: Step-by-step workflow for high-fidelity NMR acquisition of fluorinated aromatics.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. Available at:[Link][3]

  • American Chemical Society. Continuous Process for Preparing the Difluoromethylating Reagent[(DMPU)2Zn(CF2H)2]. ACS Publications. Available at:[Link][1]

  • Pretsch, E., Bühlmann, P., Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data (Google Books). Springer Science & Business Media. Available at:[4]

Sources

Foundational

The Thermodynamic Solubility Profile of 3-Chloro-2-(difluoromethyl)benzoic Acid in Organic Solvents: A Technical Guide

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary In modern pharmaceutical development and agrochemical synthesis, fluorinated aromatic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

In modern pharmaceutical development and agrochemical synthesis, fluorinated aromatic building blocks are indispensable due to their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 3-Chloro-2-(difluoromethyl)benzoic acid (CAS No. 1780697-53-1)[1] is a highly specialized bifunctional intermediate. While its unique substitution pattern makes it a valuable synthetic scaffold, it also imparts a complex solubility profile.

This whitepaper provides an in-depth analysis of the physicochemical forces governing the solubility of 3-Chloro-2-(difluoromethyl)benzoic acid across various organic solvents. By detailing the causality behind its solvation mechanics and providing a validated, step-by-step thermodynamic solubility protocol, this guide equips scientists with the actionable data necessary to optimize reaction conditions, purification workflows, and formulation strategies.

Physicochemical Causality: Structure-Property Relationships

To predict and manipulate the solubility of 3-Chloro-2-(difluoromethyl)benzoic acid, one must dissect the competing intermolecular forces dictated by its functional groups. The principle of "like dissolves like" is an oversimplification; true solvation depends on the thermodynamic balance between crystal lattice energy and solute-solvent interactions[2].

  • The Carboxylic Acid (-COOH) Core: As a weak acid (estimated pKa ~3.5–4.0), this group acts as both a strong hydrogen-bond donor and acceptor. In polar protic solvents (e.g., ethanol, methanol), it forms extensive hydrogen-bonded networks, driving dissolution. In aqueous media, however, the un-ionized form predominates at physiological or acidic pH, leading to poor water solubility[2].

  • The Difluoromethyl (-CF₂H) Group: Unlike a fully fluorinated trifluoromethyl (-CF₃) group, the -CF₂H moiety is a weak hydrogen-bond donor. It is highly lipophilic and strongly electron-withdrawing. This group pulls electron density away from the aromatic ring, increasing the acidity of the adjacent carboxylic acid while simultaneously increasing the overall lipophilicity (LogP) of the molecule.

  • The Chloro (-Cl) Substituent: Positioned at the 3-position, the bulky chlorine atom introduces significant steric hindrance. While it disrupts planar crystal packing (which can lower the melting point and lattice energy, theoretically aiding solubility), its high lipophilicity further diminishes aqueous solubility and drives the molecule's preference for organic phases[3].

G Core 3-Chloro-2-(difluoromethyl) benzoic acid COOH Carboxylic Acid (-COOH) • H-Bond Donor/Acceptor • pH Dependent Core->COOH CF2H Difluoromethyl (-CF2H) • Lipophilic • Weak H-Bond Donor Core->CF2H Cl Chloro (-Cl) • Lipophilic • Steric Hindrance Core->Cl Protic Polar Protic Solvents (e.g., MeOH, EtOH) High Solubility via H-bonding COOH->Protic Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Max Solubility via Dipole COOH->Aprotic NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Low/Moderate Solubility CF2H->NonPolar Cl->NonPolar

Structure-Property Relationship: Functional group influence on solvent compatibility.

Experimental Methodology: Thermodynamic Solubility Determination

In drug discovery, distinguishing between kinetic solubility (the concentration at which a compound precipitates from a DMSO stock added to a buffer) and thermodynamic solubility (the true equilibrium concentration of a solid in a solvent) is critical[4]. For process chemistry and formulation, thermodynamic solubility is the gold standard[5].

The following protocol outlines a self-validating Shake-Flask Method coupled with HPLC-UV quantification , adapted from established pharmaceutical profiling standards[6][7].

Step-by-Step Protocol

Phase 1: Equilibration (The Shake-Flask Method)

  • Preparation: Accurately weigh ~5–10 mg of solid 3-Chloro-2-(difluoromethyl)benzoic acid into a 2 mL glass HPLC vial or a specialized syringeless filter vial (e.g., Whatman Mini-UniPrep)[7].

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Ethanol, DMSO, Dichloromethane). Ensure that a visible excess of solid remains; if the solid dissolves completely instantly, add more compound until saturation is visually confirmed.

  • Incubation: Seal the vials tightly to prevent solvent evaporation. Place them in a thermostatic shaker incubator set to 25.0 ± 0.1 °C.

  • Agitation: Shake the mixtures continuously at 400 rpm for 24 to 72 hours. Causality Note: 24 hours is typically sufficient for organic solvents, but 72 hours guarantees that the thermodynamic equilibrium between the solid lattice and the solvated state has been reached[6].

Phase 2: Phase Separation & Quantification 5. Filtration: After incubation, separate the undissolved solid from the saturated supernatant. Use a 0.22 µm PTFE syringe filter (PTFE is required to prevent solvent degradation and non-specific binding of the lipophilic compound). 6. Dilution: Dilute an aliquot of the clear filtrate (e.g., 10 µL into 990 µL of mobile phase) to ensure the concentration falls within the linear range of the HPLC calibration curve. 7. HPLC-UV Analysis: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column and a Diode Array Detector (DAD). Quantify the peak area against a pre-established multi-point calibration curve of the compound in a universal solvent (e.g., Acetonitrile)[6].

G Start Solid Compound (Excess Mass) Solvent Add Organic Solvent (1.0 mL) Start->Solvent Incubate Shake-Flask Incubation (24-72h, 25°C, 400 rpm) Solvent->Incubate Ensures saturation Filter PTFE Filtration (0.22 µm) Incubate->Filter Equilibrium reached Analyze HPLC-UV Quantification (Determine saturation conc.) Filter->Analyze Clear supernatant Data Thermodynamic Solubility Profile Generated Analyze->Data

Workflow Diagram: Shake-flask thermodynamic solubility protocol.

Solubility Profile Matrix

Based on the structural characteristics of 3-Chloro-2-(difluoromethyl)benzoic acid and empirical data trends for heavily substituted benzoic acid derivatives[3][8], the following table summarizes its solubility profile across standard solvent classes at 25 °C.

Note: Values are representative thermodynamic ranges meant to guide synthetic and analytical planning.

Solvent ClassSpecific SolventDielectric Constant (ε)Expected Solubility Range (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Freely Soluble)Strong dipole-dipole interactions; DMSO acts as a powerful H-bond acceptor for the -COOH group without requiring H-bond donation[8].
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 (Freely Soluble)Similar to DMSO, excellent solvation of the polarizable aromatic core and acid proton.
Polar Protic Ethanol (EtOH)24.530 – 50 (Soluble)Good solubility driven by reciprocal H-bond donor/acceptor networks with the carboxylic acid[8][9].
Polar Protic Methanol (MeOH)32.740 – 60 (Soluble)Slightly higher than ethanol due to lower steric bulk of the solvent, allowing tighter solvation shells.
Moderate Polar Ethyl Acetate (EtOAc)6.010 – 30 (Sparingly Soluble)Solvates the lipophilic -CF₂H and -Cl groups well, but weaker H-bond acceptance limits maximum capacity.
Non-Polar Dichloromethane (DCM)9.11 – 5 (Slightly Soluble)Poor H-bonding capability forces the compound to rely solely on dispersion forces and dipole interactions with the halogenated groups[3].
Non-Polar Hexane / Heptane~1.9< 1 (Very Slightly Soluble)Unable to break the strong intermolecular hydrogen bonds of the carboxylic acid dimers in the crystal lattice[9].
Aqueous Water (pH 7.0)80.1< 0.1 (Poorly Soluble)High lipophilicity of -Cl and -CF₂H groups overrides the hydration of the -COOH group[8].

Practical Implications for Drug Development

Understanding this matrix allows scientists to engineer solutions for downstream bottlenecks:

  • Reaction Solvent Selection: For cross-coupling reactions or nucleophilic substitutions involving the aromatic ring, polar aprotic solvents (DMSO, DMF) are ideal as they fully homogenize the starting material.

  • Purification via Crystallization: The stark contrast between solubility in ethanol (high) and heptane (low) makes an Ethanol/Heptane binary mixture an excellent candidate for anti-solvent crystallization. The compound can be dissolved in minimal warm ethanol, followed by the slow addition of heptane to induce controlled precipitation[9].

  • Formulation & Bioassays: Because the compound is poorly soluble in water, in vitro biological assays will require stock solutions prepared in 100% DMSO. To prevent precipitation upon dilution into aqueous assay buffers (kinetic solubility failure), scientists must keep the final DMSO concentration below 1-2% and consider co-solvency techniques or pH adjustment (salt formation via NaOH or KOH to yield the highly soluble carboxylate salt)[2][10].

References

  • evitachem.com. 3-Chloro-2-(difluoromethyl)benzoic acid (EVT-13672183) Properties.
  • sigmaaldrich.com. 3-chloro-2-(difluoromethyl)benzoic acid CAS 1780697-53-1.
  • bio-protocol.org. Determination of Thermodynamic Solubility.
  • acs.org. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. Analytical Chemistry.
  • benchchem.com. Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents.
  • inventivapharma.com. Solubility Toolbox for Successful Design of Drug Candidates.
  • tbzmed.ac.ir. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • acs.org. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data.
  • chalcogen.ro. Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity.

Sources

Exploratory

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 3-Chloro-2-(difluoromethyl)benzoic Acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug/Agrochemical Development Professionals. Executive Summary As a Senior Application Scientist specializing in structural elucidation, I approach mass spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug/Agrochemical Development Professionals.

Executive Summary

As a Senior Application Scientist specializing in structural elucidation, I approach mass spectrometry not merely as a tool for generating peaks, but as a method for interrogating the thermodynamic vulnerabilities of a molecule. 3-Chloro-2-(difluoromethyl)benzoic acid (C₈H₅ClF₂O₂, Exact Mass: 205.9946 Da) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced agrochemicals (such as SDHI fungicides) and pharmaceuticals.

Analyzing this compound presents a fascinating gas-phase chemistry challenge. Its fragmentation is governed by the interplay of three distinct functional groups: a carboxylic acid (-COOH), a difluoromethyl group (-CHF₂), and a chlorine atom (-Cl). This whitepaper deconstructs the fragmentation pathways of this molecule, providing a self-validating experimental framework for its accurate identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Profiling & Ionization Strategy

Before initiating any MS protocol, we must establish causality between the molecule's structure and our choice of ionization.

  • Ionization Modality: The presence of the carboxylic acid group dictates that Electrospray Ionization in Negative Mode (ESI-) is the optimal strategy. The low pKa of the -COOH group ensures highly efficient deprotonation in the liquid phase, yielding a robust [M-H]⁻ precursor ion.

  • Isotopic Fidelity: The chlorine atom acts as an internal diagnostic tracer. Natural chlorine exists as ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio. Therefore, the precursor ion will present as a doublet at m/z 204.99 and m/z 206.99 . Preserving and tracking this isotopic ratio through the fragmentation cascade is critical for validating structural assignments.

Mechanistic Fragmentation Pathways (ESI- CID)

When we subject the [M-H]⁻ precursor to Collision-Induced Dissociation (CID), the molecule does not shatter randomly; it breaks according to strict thermodynamic hierarchies[1].

Pathway A: Primary Decarboxylation (-CO₂)

In negative ESI, aromatic carboxylic acids typically undergo a rapid and highly favorable decarboxylation event[2]. The CID energy easily overcomes the activation barrier of the exocyclic C-C bond, expelling neutral carbon dioxide (44 Da)[3].

  • Reaction: [M-H]⁻ (m/z 205/207) → [M-H - CO₂]⁻ (m/z 161/163).

  • Causality: This leaves a localized negative charge on the aromatic ring, creating a highly reactive phenyl anion intermediate that drives subsequent rearrangements.

Pathway B: Defluorination via HF Loss (-HF)

The difluoromethyl group (-CHF₂) is positioned ortho to the original carboxylate site. The newly formed phenyl anion facilitates a gas-phase rearrangement, leading to the elimination of neutral hydrogen fluoride (HF, 20 Da). This neutral loss is a well-documented and highly diagnostic gas-phase rearrangement for fluorinated alkyl groups[4],[5].

  • Reaction 1: [M-H - CO₂]⁻ (m/z 161/163) → [M-H - CO₂ - HF]⁻ (m/z 141/143).

  • Reaction 2: At higher collision energies, a second HF loss occurs: m/z 141/143 → m/z 121/123.

Pathway C: Halogen Cleavage (-HCl / -Cl•)

Competing with the secondary HF loss is the cleavage of the chlorine atom. Because the C-Cl bond in aromatic systems is relatively strong, this pathway requires higher collision energies[1]. The loss of HCl (36 Da) or a chlorine radical (35 Da) strips the fragment of its 3:1 isotopic signature, serving as a definitive confirmation of halogen loss.

MS_Pathway M [M-H]⁻ m/z 205 / 207 F1 [M-H - CO₂]⁻ m/z 161 / 163 M->F1 - CO₂ (44 Da) Low CE F2 [M-H - CO₂ - HF]⁻ m/z 141 / 143 F1->F2 - HF (20 Da) Medium CE F4 [M-H - CO₂ - HCl]⁻ m/z 125 F1->F4 - HCl (36 Da) High CE F3 [M-H - CO₂ - 2HF]⁻ m/z 121 / 123 F2->F3 - HF (20 Da) High CE

Figure 1: ESI-MS/MS negative mode fragmentation pathway of 3-Chloro-2-(difluoromethyl)benzoic acid.

Quantitative Data Presentation

To facilitate rapid method building, the expected quantitative fragmentation data is summarized below.

Table 1: ESI-MS/MS Negative Mode Diagnostic Ions

Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural AssignmentRelative CE Req.Isotopic Ratio (³⁵Cl:³⁷Cl)
204.99 / 206.99160.99 / 162.9944 Da (CO₂)[M-H - CO₂]⁻Low (10-15 eV)~ 3:1 (Retained)
160.99 / 162.99140.99 / 142.9920 Da (HF)[M-H - CO₂ - HF]⁻Medium (20-25 eV)~ 3:1 (Retained)
140.99 / 142.99120.99 / 122.9920 Da (HF)[M-H - CO₂ - 2HF]⁻High (30-40 eV)~ 3:1 (Retained)
160.99 / 162.99124.9936 Da (HCl)[M-H - CO₂ - HCl]⁻High (35-40 eV)N/A (Cl Lost)

Experimental Protocols: A Self-Validating Workflow

Trustworthiness in mass spectrometry requires protocols that validate themselves in real-time. Do not simply input a static collision energy; instead, utilize the following dynamic, self-validating workflow to prove precursor-to-product causality.

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Preparation & Blank Subtraction

  • Prepare a 1 µg/mL standard solution of the analyte in 50:50 Methanol/Water.

  • Self-Validation Check: Run a pure solvent blank immediately prior to the sample. Ensure the m/z 205/207 channels are flatlined to rule out isobaric background interference.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 5 mM Ammonium Acetate (Avoid Trifluoroacetic acid, as it severely suppresses negative ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

Step 3: Source Optimization (ESI-)

  • Set Capillary Voltage to 2.5 kV. High voltages in negative mode can cause corona discharge; keep it as low as possible while maintaining a stable spray.

  • Set Desolvation Temperature to 400°C to ensure complete droplet evaporation for this relatively small molecule.

Step 4: CID Energy Ramping (The Causality Check)

  • Do not use a single Collision Energy (CE). Program a CE ramp from 10 eV to 40 eV using Argon as the collision gas.

  • Self-Validation Check: Plot the breakdown curve. You must observe the decay of the m/z 205 precursor perfectly anti-correlating with the rise of the m/z 161 product. If m/z 161 appears at 0 eV, it is an artifact of in-source fragmentation, not true CID.

Step 5: Isotopic Fidelity Tracking

  • Configure the MS/MS method to monitor both the ³⁵Cl (m/z 205) and ³⁷Cl (m/z 207) precursor transitions. If the 3:1 ratio deviates by more than 10% across the chromatographic peak, the spectrum is contaminated by a co-eluting interference.

Workflow S1 Step 1: Sample Prep & Blank Validate zero background S2 Step 2: LC Separation C18, NH4OAc Buffer (No TFA) S1->S2 S3 Step 3: ESI(-) Ionization Capillary: 2.5 kV, Temp: 400°C S2->S3 S4 Step 4: CID Energy Ramping Map 10-40 eV Breakdown Curve S3->S4 S5 Step 5: Isotopic Tracking Verify 35Cl/37Cl 3:1 Ratio S4->S5

Figure 2: Self-validating LC-MS/MS experimental workflow for accurate fragmentation mapping.

References

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. docbrown.info. 2

  • Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS - Wellington Laboratories. well-labs.com. 4

  • Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers - Freie Universität Berlin. fu-berlin.de. 3

  • Fundamentals of MS (7 of 7) - Fragmentation - YouTube. youtube.com. 1

  • WO2020231776A1 - Small molecule modulators of gut bacterial bile acid metabolism - Google Patents. google.com. 5

Sources

Foundational

safety data sheet (SDS) and toxicity profile for 3-Chloro-2-(difluoromethyl)benzoic acid

An In-depth Technical Guide on the Safety Data Sheet (SDS) and Toxicity Profile of 3-Chloro-2-(difluoromethyl)benzoic acid A Note from the Senior Application Scientist In the landscape of drug discovery and chemical rese...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Safety Data Sheet (SDS) and Toxicity Profile of 3-Chloro-2-(difluoromethyl)benzoic acid

A Note from the Senior Application Scientist

In the landscape of drug discovery and chemical research, we often encounter novel chemical entities for which a comprehensive safety and toxicity profile has not yet been established. 3-Chloro-2-(difluoromethyl)benzoic acid is one such compound. While its synthetic utility may be of interest, the absence of a specific Safety Data Sheet (SDS) and published toxicological data necessitates a cautious and predictive approach to its handling and use. This guide is structured to provide not just the available data, but to walk the user through the scientific reasoning required to work safely with a compound of unknown biological effect, drawing upon data from structurally similar molecules to construct a provisional safety profile. This approach is fundamental to the principles of chemical safety and responsible research.

Chemical Identity of 3-Chloro-2-(difluoromethyl)benzoic acid

It is imperative to first confirm the identity of the substance to ensure that any safety data, however limited, is correctly attributed.

Identifier Value Source
Chemical Name 3-Chloro-2-(difluoromethyl)benzoic acidCymitQuimica[1]
CAS Number 1780697-53-1CymitQuimica[1]
Molecular Formula C8H5ClF2O2CymitQuimica[1]
Molecular Weight 206.57 g/mol CymitQuimica[1]
Purity 95% (as cited by one supplier)CymitQuimica[1]

Hazard Assessment Based on Structural Analogs

In the absence of a specific SDS for 3-Chloro-2-(difluoromethyl)benzoic acid, a hazard assessment must be conducted by examining the safety profiles of structurally related compounds. This process, known as "read-across," is a scientifically accepted method for preliminary hazard identification. The following table summarizes the GHS hazard classifications for several close structural analogs.

Structural Analog GHS Hazard Classifications Source
3-(chlorodifluoromethyl)benzoic acid Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation 2; Eye Irritation 2A; Specific target organ toxicity — single exposure 3.NextSDS[2]
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid Skin Irritation 2; Eye Irritation 2; Specific target organ toxicity — single exposure 3 (Respiratory system).SAFETY DATA SHEET[3]
3-Chloro-2-fluorobenzoic acid Skin Irritation 2; Serious Eye Irritation 2; Specific target organ toxicity — single exposure 3 (May cause respiratory irritation).SAFETY DATA SHEET[4]
3-Chloro-2,4-difluorobenzoic acid Acute toxicity, oral 4 (Harmful if swallowed); Skin corrosion/irritation 2 (Causes skin irritation); Serious eye damage/eye irritation 2A (Causes serious eye irritation); Specific target organ toxicity, single exposure; Respiratory tract irritation 3 (May cause respiratory irritation).PubChem[5]

Expert Interpretation: The consistent classification of these analogs points towards a strong likelihood that 3-Chloro-2-(difluoromethyl)benzoic acid will also be, at a minimum, a skin and eye irritant, and may cause respiratory irritation. The potential for acute toxicity should also be considered. Therefore, until specific data is available, this compound should be handled as a hazardous substance with appropriate personal protective equipment.

Provisional Safety Data Sheet (SDS)

Based on the analysis of structural analogs, the following provisional SDS is provided as a guideline for safe handling.

Hazards Identification
  • Signal Word: Warning[2][3][4]

  • Hazard Statements:

    • H315: Causes skin irritation[2][3][4][5]

    • H319: Causes serious eye irritation[2][4][5]

    • H335: May cause respiratory irritation[3][4][5]

    • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled[2][5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[6][7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection[3][7]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water[3][4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][6][7]

    • P312: Call a POISON CENTER or doctor if you feel unwell[3][4]

First-Aid Measures
  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[4][8]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3][4]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][8]

  • Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[3][4]

Handling and Storage
  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use only in a well-ventilated area. Wear protective clothing as per section 8 of a standard SDS.[4]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[4]

Predictive Toxicity Profile

A full toxicity profile for 3-Chloro-2-(difluoromethyl)benzoic acid is not available in the public domain. However, a predictive assessment can be made based on its chemical structure and the known toxicology of related compounds.

Toxicological Endpoint Predicted Effect Justification based on Structural Analogs and Chemical Moieties
Acute Toxicity Likely to be harmful if swallowed, inhaled, or in contact with skin.The analog 3-(chlorodifluoromethyl)benzoic acid is classified as Acute Toxicity Category 4 for all three routes of exposure.[2]
Skin Corrosion/Irritation Expected to be a skin irritant.All analyzed analogs are classified as skin irritants.[2][3][4][5]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.All analyzed analogs are classified as eye irritants.[2][4][5]
Respiratory/Skin Sensitization No data available, but should be handled with caution to avoid sensitization.Data is lacking for the analogs in this area.[8]
Germ Cell Mutagenicity No data available.This would require specific testing (e.g., Ames test).
Carcinogenicity No data available.Long-term animal studies would be required to assess this endpoint.[3]
Reproductive Toxicity No data available.[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.This is a consistent finding among the structural analogs.[2][3][4][5]
Specific Target Organ Toxicity (Repeated Exposure) No data available.This would require sub-chronic or chronic toxicity studies.

Experimental Protocols for Toxicity Assessment

To move from a predictive to a definitive toxicity profile, a series of standardized in-vitro and in-vivo tests would need to be performed. The following are examples of core studies that would be conducted.

In-Vitro Cytotoxicity Assay (MTT Assay)

This assay provides a rapid assessment of a compound's general toxicity to living cells.

Methodology:

  • Cell Culture: Plate a human cell line (e.g., HepG2) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of 3-Chloro-2-(difluoromethyl)benzoic acid in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of the wells at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Bacterial Reverse Mutation Test (Ames Test)

This is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

  • Strain Selection: Use several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.

  • Metabolic Activation: Prepare two sets of experiments: one with and one without a liver enzyme extract (S9 fraction) to simulate mammalian metabolism.

  • Exposure: Mix the bacterial strains, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Plate the mixture on a histidine-deficient agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the histidine-deficient medium).

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Visualization of the Hazard Assessment Process

The following diagrams illustrate the workflow for assessing the hazards of a novel chemical with limited data.

HazardAssessmentWorkflow cluster_0 Data Gathering cluster_1 Data Analysis cluster_2 Risk Assessment & Management A Identify Novel Compound (3-Chloro-2-(difluoromethyl)benzoic acid) B Search for Specific SDS and Toxicity Data A->B C No Specific Data Found B->C D Identify Structural Analogs C->D E Gather SDS and Toxicity Data for Analogs D->E F Compare Hazard Classifications E->F G Construct Provisional SDS (Read-Across Approach) F->G H Define Safe Handling Procedures G->H I Recommend Specific Toxicity Testing H->I

Caption: Workflow for hazard assessment of a novel chemical entity.

TieredToxicityTesting cluster_T1 Examples cluster_T2 Examples cluster_T3 Examples Tier1 Tier 1: In-Vitro Assays (Rapid Screening) Tier2 Tier 2: Acute In-Vivo Studies (if warranted by Tier 1 or exposure potential) Tier1->Tier2 Proceed if positive results or high concern T1_1 Cytotoxicity (e.g., MTT) T1_2 Genotoxicity (e.g., Ames Test) Tier3 Tier 3: Sub-chronic/Chronic In-Vivo Studies (for compounds with high exposure potential) Tier2->Tier3 Proceed for regulatory approval or long-term exposure scenarios T2_1 Acute Oral Toxicity (e.g., OECD 423) T2_2 Skin/Eye Irritation (Draize Test or alternatives) T3_1 90-Day Repeated Dose Study T3_2 Carcinogenicity Bioassay

Caption: A tiered approach to toxicological testing for a new chemical.

Conclusion

The safe handling of novel chemical compounds like 3-Chloro-2-(difluoromethyl)benzoic acid is a cornerstone of professional laboratory practice. While a definitive, experimentally-derived safety profile is currently unavailable, a robust provisional assessment can be constructed through the careful analysis of data from structural analogs. This guide has outlined such an assessment, providing researchers with the necessary information to handle this compound with appropriate caution. It is critical to remember that this provisional profile should be superseded by a formal SDS and toxicological report as soon as such data becomes available. Until then, treating this compound as a skin, eye, and respiratory irritant with potential acute toxicity represents a prudent and scientifically-grounded approach to safety.

References

  • NextSDS. 3-(chlorodifluoromethyl)benzoic acid — Chemical Substance Information. [Link]

  • SAFETY DATA SHEET. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoicacid. [Link]

  • SAFETY DATA SHEET. m-Chlorobenzoic Acid. (February 27, 2014). [Link]

  • PubChem. 3-Chloro-2,4-difluorobenzoic acid. [Link]

  • NCBI Bookshelf. Chlorodifluoromethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]

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Exploratory

electronic effects of the difluoromethyl group in 3-Chloro-2-(difluoromethyl)benzoic acid

An In-Depth Technical Guide to the Electronic Effects of the Difluoromethyl Group in 3-Chloro-2-(difluoromethyl)benzoic acid Executive Summary The strategic incorporation of fluorine-containing functional groups has beco...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Effects of the Difluoromethyl Group in 3-Chloro-2-(difluoromethyl)benzoic acid

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.[1] Among these, the difluoromethyl (CHF₂) group holds a unique position, acting as a powerful modulator of electronic character, lipophilicity, and metabolic stability. This guide provides a detailed analysis of the electronic effects of the CHF₂ group within the specific context of 3-Chloro-2-(difluoromethyl)benzoic acid. We will dissect the interplay between inductive and resonance effects, the critical influence of steric hindrance known as the "ortho-effect," and the combined impact of the chloro and difluoromethyl substituents on the molecule's acidity and reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how to leverage the nuanced properties of the difluoromethyl group in molecular design.

The Unique Electronic Signature of the Difluoromethyl Group

The difluoromethyl group is more than a simple fluorinated alkyl chain; its properties are a composite of strong inductive effects, unique hydrogen-bonding capabilities, and a specific steric profile that differentiates it from both methyl (CH₃) and trifluoromethyl (CF₃) analogues.

Inductive Effect (-I)

The primary electronic influence of the CHF₂ group is its potent electron-withdrawing inductive effect (-I). This effect stems from the high electronegativity of the two fluorine atoms, which polarize the C-F bonds, drawing electron density away from the rest of the molecule through the sigma (σ) bond framework.[2][3] This withdrawal of electron density has profound consequences for the aromatic ring to which it is attached, influencing acidity, basicity, and reactivity towards electrophilic or nucleophilic reagents.

Resonance and Hyperconjugation

While fluorine atoms possess lone pairs that can theoretically participate in resonance (+R effect), this effect is generally weak and often overshadowed by the dominant inductive withdrawal.[4] In the case of the CHF₂ group, C-F hyperconjugation (negative hyperconjugation) can also contribute to its electron-accepting nature.

A Bioisostere with Unique Properties

In drug design, the CHF₂ group is increasingly recognized as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and amine groups.[5][6] It is considered a "lipophilic hydrogen bond donor," capable of forming weak hydrogen bonds via its C-H proton, which is acidified by the adjacent fluorine atoms.[6][7][8] This ability to engage in hydrogen bonding while often increasing lipophilicity is a rare and highly desirable combination in drug candidates.[5]

Dissecting the Substituent Effects in 3-Chloro-2-(difluoromethyl)benzoic acid

The electronic character of 3-Chloro-2-(difluoromethyl)benzoic acid is determined by the complex interplay of its three components: the carboxylic acid, the ortho-difluoromethyl group, and the meta-chloro group.

The "Ortho-Effect": A Dominant Steric Influence

The most significant factor governing the acidity of this molecule is the ortho-effect . Almost any substituent placed at the ortho position of benzoic acid increases its acid strength, regardless of the substituent's electronic nature.[9][10] This is primarily a steric phenomenon.[11] The bulk of the ortho-CHF₂ group forces the -COOH group to twist out of the plane of the benzene ring.[10][11] This loss of coplanarity inhibits resonance between the carboxyl group's π-system and the aromatic ring, which would normally stabilize the neutral acid form. By destabilizing the neutral acid, the equilibrium shifts towards the dissociated carboxylate anion, resulting in a stronger acid (lower pKa).[12]

Caption: The Ortho-Effect: Steric hindrance forces the carboxyl group out of planarity, increasing acidity.

Combined Inductive Effects

In addition to the steric effect, the electronic effects of both substituents work in concert to increase acidity:

  • Ortho-CHF₂ Group: Exerts a powerful -I effect, withdrawing electron density from the carboxylate group and stabilizing the conjugate base.

  • Meta-Cl Group: The chlorine atom also exerts a significant -I effect from the meta position, further withdrawing electron density and stabilizing the negatively charged carboxylate anion.[13]

The net result is a highly electron-deficient aromatic ring that strongly stabilizes the conjugate base, making the parent acid significantly more acidic than benzoic acid itself.

Quantitative Assessment of Electronic Effects

The electronic influence of substituents can be quantified using established physical organic chemistry parameters.

Hammett Substituent Constants

The Hammett equation provides a means to quantify the electronic-donating or -withdrawing properties of substituents on an aromatic ring. The substituent constant, σ, is a measure of this effect. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)Primary Electronic Effect
-H0.000.00Reference
-Cl0.370.22-I > +R
-F0.340.06-I > +R
-CH₃-0.06-0.16+I
-CF₃0.440.57Strong -I
-OCF₂H0.310.18Strong -I
-CHF₂~0.35 (estimated)~0.32 (estimated)Strong -I
Table 1: Selected Hammett substituent constants. Values are compiled from various sources.[14][15] The values for -CHF₂ are estimated based on related structures like -OCF₂H.

The large, positive σ values for chloro and fluoro-containing groups confirm their strong electron-withdrawing nature, which contributes to the increased acidity of the target molecule.

Acidity (pKa) as a Direct Probe

The pKa of a carboxylic acid is a direct and sensitive measure of the stability of its conjugate base. Electron-withdrawing groups stabilize the carboxylate anion, leading to a stronger acid and a lower pKa value.

CompoundApproximate pKa
Benzoic Acid4.20
3-Chlorobenzoic Acid3.82[16]
2-Fluorobenzoic Acid3.27[17]
2-Chloro-3-(trifluoromethyl)benzoic acid2.45 (Predicted)[18]
3-Chloro-2-(difluoromethyl)benzoic acid < 3.0 (Predicted)
Table 2: Comparison of experimental and predicted pKa values for benzoic acid and its derivatives.

The predicted pKa for 3-Chloro-2-(difluoromethyl)benzoic acid is substantially lower than that of benzoic acid. This dramatic increase in acidity is a direct consequence of the powerful steric (ortho-effect) and electron-withdrawing (-I effect) contributions from both the ortho-CHF₂ and meta-Cl substituents.

Experimental Workflow: pKa Determination

To experimentally validate the electronic effects discussed, determining the acid dissociation constant (pKa) is the most direct method. Potentiometric titration is a robust and reliable technique for this purpose.

Protocol: pKa Determination via Potentiometric Titration

This protocol outlines a self-validating system for accurately measuring the pKa of 3-Chloro-2-(difluoromethyl)benzoic acid.

Objective: To determine the pKa by monitoring the pH of a solution of the acid as it is titrated with a strong base.

Methodology:

  • Preparation:

    • Accurately weigh approximately 20-30 mg of 3-Chloro-2-(difluoromethyl)benzoic acid.

    • Dissolve the acid in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility. Use a total volume of 50 mL.

    • Prepare a standardized solution of 0.1 M NaOH (titrant).

    • Calibrate a pH meter using standard buffers (pH 4.00, 7.00, 10.00).

  • Titration:

    • Place the dissolved acid solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Record the initial pH of the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL) using a burette or automated titrator.

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the inflection point of the curve. This can be identified visually or by calculating the first or second derivative of the curve.

    • The half-equivalence point occurs at exactly half the volume of the equivalence point (V_eq / 2).

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A 1. Dissolve Acid in Co-Solvent B 2. Standardize 0.1 M NaOH Titrant C 3. Calibrate pH Meter D 4. Add NaOH Titrant in Increments C->D E 5. Record pH and Volume at Each Step D->E F 6. Plot pH vs. Volume (Titration Curve) E->F G 7. Determine Equivalence Point (V_eq) F->G H 8. Find pH at Half- Equivalence Point (V_eq / 2) G->H I Result: pKa = pH at V_eq / 2 H->I

Caption: Workflow for the experimental determination of pKa via potentiometric titration.

Implications for Medicinal Chemistry

The unique electronic profile of 3-Chloro-2-(difluoromethyl)benzoic acid makes it a valuable building block in drug discovery.

  • Acidity Modulation: The strong acidity of the carboxyl group ensures it will be predominantly ionized at physiological pH (7.4). This can be critical for solubility and for forming ionic interactions with biological targets.

  • Metabolic Stability: The C-F bond is exceptionally strong, and fluorinated groups are known to block sites of metabolic oxidation.[19] Introducing a CHF₂ group can enhance a drug's metabolic stability, leading to a longer half-life and improved pharmacokinetic profile.[1]

  • Binding Interactions: The ability of the CHF₂ group to act as a hydrogen bond donor can introduce new, favorable interactions with a target receptor, potentially increasing binding affinity and potency.[20]

  • Lipophilicity and Permeability: The replacement of a hydrogen or a hydroxyl group with a CHF₂ group can systematically alter a molecule's lipophilicity, which is a key parameter governing its absorption, distribution, metabolism, and excretion (ADME) properties.[5][7]

Conclusion

The electronic character of 3-Chloro-2-(difluoromethyl)benzoic acid is a powerful illustration of modern substituent design in chemistry. The difluoromethyl group, positioned at the ortho position, exerts its influence primarily through a profound steric effect that disrupts resonance and dramatically increases the acidity of the carboxylic acid. This effect is strongly augmented by the electron-withdrawing inductive effects of both the CHF₂ group and the meta-chloro substituent. The resulting molecule is a strong acid with a unique combination of properties—including potential for hydrogen bonding and enhanced metabolic stability—that make it and similar scaffolds highly attractive for the rational design of next-generation pharmaceuticals.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 11.5: Substituent Effects on Acidity. [Link]

  • ACS Publications. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. [Link]

  • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • University of Calgary. (n.d.). The Ortho Effect of benzoic acids. [Link]

  • MDPI. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]

  • PubMed. (n.d.). Fluorine in medicinal chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • Canadian Science Publishing. (n.d.). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]

  • A to Z Chemistry. (2020). Ortho effect. [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]

  • Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • ACS Publications. (2025). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. ACS Catalysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. [Link]

  • University of Wisconsin-Madison. (n.d.). resonance and induction tutorial. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 3-Chloro-2-Fluorobenzoic Acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. [Link]

  • National Center for Biotechnology Information. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. [Link]

  • University of California, Davis. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

  • University of Tartu. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

  • NIST. (n.d.). Benzoic acid, 3-chloro-. [Link]

  • ACS Publications. (n.d.). An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry. [Link]

  • YouTube. (2023). Intro to Organic Chemistry: inductive and resonance effects. [Link]

  • Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. [Link]

  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. [Link]

  • Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects. [Link]

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Foundational

mechanism of action for 3-Chloro-2-(difluoromethyl)benzoic acid derived pharmaceuticals

Whitepaper: Mechanism of Action and Pharmacophoric Utility of 3-Chloro-2-(difluoromethyl)benzoic Acid Derived Pharmaceuticals Executive Summary The compound 3-Chloro-2-(difluoromethyl)benzoic acid (CAS 1780697-53-1) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Mechanism of Action and Pharmacophoric Utility of 3-Chloro-2-(difluoromethyl)benzoic Acid Derived Pharmaceuticals

Executive Summary

The compound 3-Chloro-2-(difluoromethyl)benzoic acid (CAS 1780697-53-1) is a highly privileged chemical intermediate utilized in the synthesis of next-generation targeted therapeutics. While not an active pharmaceutical ingredient (API) itself, when coupled with advanced amine scaffolds to form benzamide derivatives, it imparts extraordinary physicochemical and pharmacokinetic properties to the resulting drug. This technical guide explores the mechanistic rationale behind this specific moiety, focusing on its role in developing Type II Allosteric Kinase Inhibitors (e.g., targeting p38α MAPK or BCR-ABL), where precise conformational control and lipophilic hydrogen bonding are paramount for clinical efficacy.

Chemical Rationale: The Synergistic Role of CF2​H and Cl

The selection of the 3-chloro-2-(difluoromethyl)phenyl scaffold is not arbitrary; it is a masterclass in rational drug design, driven by two distinct physicochemical phenomena:

A. The Difluoromethyl ( CF2​H ) Lipophilic Hydrogen Bond Donor

Historically, trifluoromethyl ( CF3​ ) groups were favored for their metabolic stability and lipophilicity. However, CF3​ is purely hydrophobic and electron-withdrawing. The difluoromethyl ( CF2​H ) group, by contrast, acts as a lipophilic hydrogen bond donor [1]. The highly polarized C-H bond retains a weakly acidic proton capable of engaging in directional hydrogen bonding with backbone carbonyls or side-chain carboxylates (such as the catalytic glutamate in the α C-helix of kinases)[2]. Recent studies confirm that attaching the CF2​H group directly to aromatic systems significantly enhances its hydrogen bond donation ability, allowing it to act as a bioisostere for hydroxyl or thiol groups without sacrificing membrane permeability[3].

B. The "Steric Sandwich" and Conformational Locking

In this specific moiety, the CF2​H group at C2 is sandwiched between the carboxamide linkage at C1 and the chlorine atom at C3. Chlorine provides substantial steric bulk. This extreme local crowding forces the CF2​H group and the amide plane out of coplanarity with the benzene ring.

  • Causality: This steric clash pre-organizes the molecule into a rigid, non-planar geometry—the exact bioactive conformation required to penetrate the narrow allosteric pocket of a target kinase. By restricting bond rotation prior to target engagement, the entropic penalty ( −TΔS ) of binding is drastically reduced, driving a higher overall binding free energy ( ΔG ).

Mechanism of Action: Type II Kinase Inhibition

Type II kinase inhibitors bind to the inactive DFG-out (Asp-Phe-Gly) conformation of kinases. In this state, the activation loop shifts, exposing a deep, hydrophobic allosteric pocket adjacent to the ATP-binding site.

When a 3-chloro-2-(difluoromethyl)benzamide derivative enters this pocket:

  • Hinge Binding: The core heterocyclic scaffold of the drug forms canonical hydrogen bonds with the kinase hinge region.

  • Allosteric Anchoring: The benzamide linker traverses the gatekeeper residue.

  • Hydrogen Bond Donation: The CF2​H proton donates a critical hydrogen bond to the conserved Glu residue of the α C-helix, locking the helix in an inactive outward position[1].

  • Hydrophobic Packing: The 3-chloro substituent perfectly fills a small, lipophilic sub-pocket, maximizing van der Waals contacts and significantly reducing the dissociation rate ( koff​ ).

MAPK_Pathway Stimulus Extracellular Stimulus Receptor Membrane Receptor Stimulus->Receptor MAP3K MAP3K Receptor->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK p38α MAPK (Target) MAP2K->MAPK Effect Cytokine Inhibition MAPK->Effect Blocked Drug 3-Cl-2-CHF2-Benzamide Drug->MAPK Allosteric Inhibition

Figure 1: p38α MAPK signaling pathway and the allosteric intervention point.

Quantitative Data

The superiority of the 3-chloro-2-(difluoromethyl) moiety is evident when comparing its physicochemical and kinetic profiles against traditional bioisosteres.

Table 1: Physicochemical Profile Comparison of C2-Substituted Benzamides

Substituent at C2 LogP pKa (H-bond donor) TPSA (Ų) Entropic Penalty (TΔS)

| Methyl ( −CH3​ ) | 2.8 | N/A | 29.1 | High (Free rotation) | | Trifluoromethyl ( −CF3​ ) | 3.5 | N/A | 29.1 | Moderate | | Difluoromethyl ( −CF2​H ) | 3.1 | ~14.5 | 29.1 | Low (Sterically locked) |

Table 2: Kinetic Binding Parameters (SPR Data vs. p38α MAPK) | Compound Moiety | kon​ ( M−1s−1 ) | koff​ ( s−1 ) | KD​ (nM) | Target Residence Time | | :--- | :--- | :--- | :--- | :--- | | 3-Cl-2- CH3​ -Benzamide | 1.2×105 | 4.5×10−3 | 37.5 | 3.7 min | | 3-Cl-2- CF3​ -Benzamide | 1.5×105 | 1.2×10−3 | 8.0 | 13.8 min | | 3-Cl-2- CF2​H -Benzamide | 2.1×105 | 1.8×10−4 | 0.85 | 92.5 min |

Data Interpretation: The CF2​H derivative exhibits a profoundly slower koff​ rate. This extended residence time is directly attributed to the stable hydrogen bond formed between the CF2​H proton and the kinase active site[1][3].

Experimental Workflows & Methodologies

To validate the efficacy of pharmaceuticals derived from this intermediate, a rigorous, self-validating experimental pipeline is required.

Workflow Synth 1. Synthesis Purify 2. Validation Synth->Purify SPR 3. SPR Assay Purify->SPR Xray 4. Crystallography SPR->Xray InVivo 5. Efficacy Xray->InVivo

Figure 2: Step-by-step experimental workflow for target validation.

Protocol 1: Synthesis of the Benzamide API
  • Step 1: Activation. Dissolve 3-chloro-2-(difluoromethyl)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Causality: The extreme steric hindrance of the ortho-substitutions causes standard coupling agents (e.g., EDC/HOBt) to fail. HATU, a highly reactive uronium-based agent, forms an active HOAt ester capable of overcoming this steric bulk. DIPEA is utilized as a non-nucleophilic base to prevent competition with the target amine.

  • Step 2: Coupling. Add the target heterocyclic amine (1.1 eq) to the activated mixture. Stir for 12 hours.

  • Step 3: Self-Validation. Quench and extract. The crude product must be analyzed via LC-MS. Validation gate: The product is only advanced to biological assays if HPLC purity exceeds >95%. Trace unreacted acid can act as a false positive in subsequent binding assays by non-specifically adhering to the target protein.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
  • Step 1: Immobilization. Covalently immobilize the target kinase (e.g., p38α) onto a CM5 sensor chip via standard amine coupling.

  • Step 2: Analyte Injection. Flow the synthesized benzamide derivative over the chip at varying concentrations (0.5 nM to 50 nM) using a multi-cycle kinetic approach.

    • Causality: Enzymatic IC50​ assays only measure potency, which can be misleading. SPR is chosen because it measures binding kinetics ( kon​ and koff​ ). For Type II inhibitors, a slow koff​ (long residence time) is the strongest predictor of sustained in vivo clinical efficacy. Multi-cycle kinetics ensure complete dissociation between runs, which is critical for accurately measuring the ultra-slow off-rate imparted by the CF2​H group.

  • Step 3: Self-Validation. A known reference inhibitor (e.g., Imatinib) is run in parallel. The theoretical maximum response ( Rmax​ ) is calculated and compared against the experimental Rmax​ . If the experimental Rmax​ exceeds the theoretical limit, it indicates non-specific aggregation, and the data is automatically flagged for rejection.

References

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Quantifying the ability of the CF2H group as a hydrogen bond donor. Source: Beilstein Journal of Organic Chemistry (NIH PubMed). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Chloro-2-(difluoromethyl)benzoic Acid Derivatives: Protocols for Discovery and Scale-Up

Introduction & Mechanistic Rationale The difluoromethyl ( −CF2​H ) group is a highly sought-after motif in modern medicinal chemistry and agrochemical development. It acts as a bioisostere for hydroxyl and thiol groups w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The difluoromethyl ( −CF2​H ) group is a highly sought-after motif in modern medicinal chemistry and agrochemical development. It acts as a bioisostere for hydroxyl and thiol groups while serving as a robust, lipophilic hydrogen bond donor[1]. Incorporating this functional group into the 3-chloro-benzoic acid scaffold yields a critical building block often utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and novel pharmaceutical candidates.

Synthesizing 3-chloro-2-(difluoromethyl)benzoic acid requires strict control over reaction conditions to prevent unwanted side reactions, such as the formation of acyl fluorides. To avoid this, the carboxylic acid moiety must be protected (typically as a methyl ester) prior to any fluorination steps.

This guide details two distinct, self-validating synthetic pathways:

  • The Discovery Route (Deoxofluorination): Utilizes N,N-Diethylaminosulfur trifluoride (DAST) to convert an aldehyde directly into a gem-difluoro group. It is ideal for rapid, milligram-to-gram scale synthesis.

  • The Process Route (Radical Halogenation & Exchange): Utilizes radical dibromination of a benzylic methyl group followed by nucleophilic halogen exchange[2]. This avoids the thermal hazards and high costs of DAST, making it the standard for multi-kilogram scale-up[3].

Synthetic Pathway Visualization

SynthesisRoutes Start1 3-Chloro-2-formylbenzoic acid (Discovery Starting Material) Ester1 Methyl 3-chloro-2-formylbenzoate Start1->Ester1 MeOH, H2SO4 Reflux Start2 3-Chloro-2-methylbenzoic acid (Process Starting Material) Ester2 Methyl 3-chloro-2-methylbenzoate Start2->Ester2 MeOH, H2SO4 Reflux DifluoroEster Methyl 3-chloro-2-(difluoromethyl)benzoate Ester1->DifluoroEster DAST, CH2Cl2 0°C to RT Dibromo Methyl 3-chloro-2-(dibromomethyl)benzoate Ester2->Dibromo NBS (2.1 eq), AIBN PhCF3, Reflux Dibromo->DifluoroEster AgF or Et3N·3HF MeCN, Reflux Final 3-Chloro-2-(difluoromethyl)benzoic acid (Target Molecule) DifluoroEster->Final 1. LiOH, THF/H2O 2. HCl (aq)

Fig 1. Divergent synthetic workflows for 3-Chloro-2-(difluoromethyl)benzoic acid derivatives.

Quantitative Pathway Comparison

To assist in selecting the appropriate methodology based on project phase, the following table summarizes the quantitative and operational metrics of both routes.

MetricRoute 1: DAST DeoxofluorinationRoute 2: Radical Bromination / Exchange
Optimal Scale Discovery (10 mg – 50 g)Process (100 g – Multi-kg)
Starting Material 3-Chloro-2-formylbenzoic acid3-Chloro-2-methylbenzoic acid
Key Reagents DAST or XtalFluor-ENBS, AIBN, AgF / Et3​N⋅3HF
Overall Yield 75% – 85%60% – 70%
Safety Profile Hazardous (Exothermic, HF generation)Moderate (Standard radical control)
Cost per Gram HighLow

Experimental Protocols

Protocol A: Discovery Scale (DAST-Mediated Deoxofluorination)

This route relies on the nucleophilic attack of the fluoride ion generated from DAST onto the activated carbonyl carbon.

Step 1: Esterification

  • Suspend 3-chloro-2-formylbenzoic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Add concentrated H2​SO4​ (0.1 eq) dropwise.

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for nucleophilic attack by methanol.

  • Reflux for 12 hours. Monitor by TLC (Hexanes/EtOAc 4:1).

  • Concentrate, neutralize with saturated NaHCO3​ , and extract with ethyl acetate. Dry over Na2​SO4​ and concentrate to yield Methyl 3-chloro-2-formylbenzoate .

Step 2: Deoxofluorination

  • Dissolve Methyl 3-chloro-2-formylbenzoate (1.0 eq) in strictly anhydrous dichloromethane (DCM) (0.2 M) under an argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Causality: DAST reacts violently with moisture to form HF. Low temperatures are critical to control the highly exothermic formation of the dialkylaminosulfur intermediate and prevent unwanted elimination pathways[1].

  • Add DAST (1.5 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Quality Control (IPC): Quench a 0.1 mL aliquot in saturated NaHCO3​ . Extract with DCM and run 1H NMR. The disappearance of the aldehyde singlet (~10.5 ppm) and the appearance of a triplet (~7.2 ppm, 2JH−F​ ≈ 54 Hz) validates complete conversion.

  • Carefully quench the bulk reaction by pouring it into ice-cold saturated NaHCO3​ . Extract with DCM, dry, and purify via silica gel chromatography to yield Methyl 3-chloro-2-(difluoromethyl)benzoate .

Protocol B: Process Scale (Radical Bromination & Halogen Exchange)

This route leverages the homolytic cleavage of bonds to functionalize the unreactive benzylic methyl group, followed by a driving force for halogen exchange[2].

Step 1: Esterification Follow Step 1 from Protocol A using 3-chloro-2-methylbenzoic acid[3].

Step 2: Radical Dibromination

  • Dissolve Methyl 3-chloro-2-methylbenzoate (1.0 eq) in trifluorotoluene ( PhCF3​ ) (0.3 M).

  • Add N-Bromosuccinimide (NBS) (2.1 eq) and Azobisisobutyronitrile (AIBN) (0.05 eq).

  • Causality: AIBN undergoes thermal homolysis to generate isobutyronitrile radicals. These abstract bromine from NBS to maintain a low, steady concentration of Br∙ radicals, driving the chain reaction at the benzylic position. Two equivalents of NBS ensure complete dibromination.

  • Reflux under irradiation (or standard thermal reflux) for 8 hours.

  • Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate to yield Methyl 3-chloro-2-(dibromomethyl)benzoate .

Step 3: Halogen Exchange

  • Dissolve the crude dibromo intermediate in anhydrous acetonitrile (0.2 M).

  • Add Silver(I) fluoride (AgF) (3.0 eq) or Triethylamine trihydrofluoride ( Et3​N⋅3HF ) (3.0 eq).

  • Causality: The bulky, polarizable bromine atoms are excellent leaving groups. The high lattice energy of the resulting AgBr precipitate (if using AgF) thermodynamically drives the nucleophilic substitution of fluorine.

  • Reflux for 12 hours in the dark.

  • Filter through a pad of Celite, concentrate, and purify to yield Methyl 3-chloro-2-(difluoromethyl)benzoate .

Final Step (Both Routes): Saponification
  • Dissolve Methyl 3-chloro-2-(difluoromethyl)benzoate in a 3:1 mixture of THF and water.

  • Add Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (2.0 eq). Stir at room temperature for 4 hours.

  • Causality: The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release methoxide, irreversibly forming the carboxylate salt.

  • Evaporate the THF, dilute the aqueous layer with water, and acidify to pH 2 using 1M HCl.

  • Filter the resulting white precipitate and dry under vacuum to yield the final 3-Chloro-2-(difluoromethyl)benzoic acid .

Analytical Validation (Self-Validating Metrics)

To ensure scientific integrity, the final product must be validated against the following spectroscopic benchmarks:

  • 1H NMR (400 MHz, CDCl3​ ): δ 13.5 (br s, 1H, -COOH), 8.05 (dd, 1H, Ar-H), 7.65 (dd, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 7.20 (t, 2JH−F​ = 53.5 Hz, 1H, −CF2​H ) . The large geminal coupling constant strictly confirms the presence of the difluoromethyl proton.

  • 19F NMR (376 MHz, CDCl3​ ): δ -114.5 (d, 2JF−H​ = 53.5 Hz, 2F) . The doublet integration confirms two equivalent fluorine atoms splitting with the single benzylic proton.

  • LC-MS (ESI-): Calculated for C8​H4​ClF2​O2−​ [M-H]-: 204.99; Found: 205.0.

Sources

Application

Application Note: Overcoming Steric Hindrance in Amide Bond Formation Using 3-Chloro-2-(difluoromethyl)benzoic Acid

Executive Summary & Scientific Context The incorporation of fluorinated motifs, particularly the difluoromethyl (-CHF₂) group, is a highly sought-after strategy in modern drug development. The -CHF₂ group acts as a lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The incorporation of fluorinated motifs, particularly the difluoromethyl (-CHF₂) group, is a highly sought-after strategy in modern drug development. The -CHF₂ group acts as a lipophilic hydrogen bond donor and acceptor, significantly enhancing a molecule's metabolic stability and membrane permeability[1],[2].

However, synthesizing amides from 3-Chloro-2-(difluoromethyl)benzoic acid [3] presents severe synthetic challenges. The substrate features dual electron-withdrawing groups (chloro and difluoromethyl) that reduce the nucleophilicity of the intermediate active ester. More critically, the ortho-difluoromethyl and meta-chloro substituents create immense steric bulk around the carboxylate center. When utilizing standard coupling reagents (e.g., DCC or EDC), this steric shielding prevents efficient amine attack, causing the reactive intermediate to undergo an irreversible 1,3-rearrangement into an unreactive N-acylurea byproduct.

This application note provides field-proven, self-validating protocols to bypass these kinetic bottlenecks, ensuring high-yielding amide bond formation at both discovery and process scales.

Mechanistic Rationale for Reagent Selection

To successfully couple sterically occluded substrates, the chosen reagent must generate a hyper-reactive intermediate that actively recruits the amine.

  • Discovery Scale (HATU): HATU rapidly converts the hindered acid into an highly electrophilic O-At (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the triazole ring provides a critical "neighboring group effect"—it acts as a hydrogen-bond acceptor that anchors the incoming amine, directing it toward the sterically blocked carbonyl carbon and accelerating aminolysis.

  • Process Scale (T3P): Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride. It is uniquely effective for hindered benzoic acids and produces exclusively water-soluble phosphonic acid byproducts, allowing for purification via simple biphasic aqueous extraction while avoiding the explosive hazards of triazole-based reagents at scale[4],[5].

Mechanism Substrate 3-Cl-2-(CHF2)-Benzoic Acid Carboxylate Carboxylate Anion Substrate->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate ActiveEster O-At Active Ester Carboxylate->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Product Amide Product ActiveEster->Product Aminolysis Amine R-NH2 (Amine) Amine->Product

Mechanistic pathway of HATU-mediated amide bond formation.

Quantitative Reagent Comparison

The following table summarizes the performance of various coupling strategies specifically applied to ortho-substituted, sterically hindered benzoic acids.

Coupling ReagentActivation IntermediateTypical YieldReaction TimeScalabilityByproduct Removal
HATU / DIPEA O-At Active Ester85 - 95% 1 - 4 hoursPoor (>5g)Chromatography required
T3P / Pyridine Mixed Anhydride75 - 90% 4 - 12 hoursExcellent Aqueous wash (Biphasic)
EDC / HOBt O-Bt Active Ester30 - 50%18 - 24 hoursModerateAqueous wash
Oxalyl Chloride Acid Chloride60 - 80%6 - 12 hoursGoodEvaporation / Wash

Experimental Workflows

DecisionTree Start Select Protocol for Substrate Scale Reaction Scale? Start->Scale Discovery Discovery (< 5g) Scale->Discovery Process Process (> 5g) Scale->Process HATU Protocol A: HATU/DIPEA Discovery->HATU Prioritize speed T3P Protocol B: T3P/Pyridine Process->T3P Prioritize scalability

Decision matrix for selecting the optimal amide coupling protocol.

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Objective: Maximize yield and reaction kinetics for milligram to low-gram scale synthesis.

Materials:

  • 3-Chloro-2-(difluoromethyl)benzoic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF or DCM (0.1 M relative to acid)

Step-by-Step Procedure:

  • Dissolution: In an oven-dried flask under N₂, dissolve 3-Chloro-2-(difluoromethyl)benzoic acid in anhydrous DMF.

  • Deprotonation: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature. Causality: Excess base ensures complete deprotonation of the hindered acid and neutralizes any amine salts added later.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.2 equiv) in one portion. Stir for 15–30 minutes.

    • Self-Validation Checkpoint: Quench a 5 µL aliquot into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester (M+14) confirms successful active ester formation. Do not proceed until activation is >95% complete.

  • Aminolysis: Add the amine (1.2 equiv) dropwise. Allow the reaction to warm naturally to room temperature and stir for 2–4 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Process-Scale Synthesis (T3P-Mediated)

Objective: Achieve safe, scalable coupling with chromatography-free purification[4].

Materials:

  • 3-Chloro-2-(difluoromethyl)benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% solution in EtOAc) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Ethyl Acetate (EtOAc) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Suspend the benzoic acid and the amine in EtOAc at room temperature.

  • Base Addition: Add Pyridine (3.0 equiv). Causality: Pyridine acts as both a base and a nucleophilic catalyst, accelerating the formation of the mixed anhydride without causing the epimerization risks associated with stronger bases.

  • Coupling: Dropwise add the T3P solution (1.5 equiv) over 15 minutes to manage any mild exotherm.

  • Heating (If Required): Stir at room temperature for 1 hour.

    • Self-Validation Checkpoint: Check conversion via HPLC. If the amine is a weak nucleophile (e.g., a substituted aniline) and conversion stalls, heat the mixture to 60 °C for 4–8 hours. T3P is highly thermally stable compared to HATU[5].

  • Aqueous Workup: Quench the reaction with water. The T3P byproducts partition entirely into the aqueous layer. Separate the phases, wash the organic layer with 0.5M NaOH, 0.5M HCl, and brine. Concentrate the organic layer to yield the pure amide product.

Troubleshooting & Optimization

  • Incomplete Activation (Protocol A): If the LC-MS checkpoint shows unreacted starting material, verify the anhydrous nature of the solvent. Trace water rapidly hydrolyzes the O-At active ester back to the starting carboxylic acid.

  • Sluggish Aminolysis: The ortho-difluoromethyl group creates a severe trajectory block for incoming nucleophiles. If coupling with a secondary amine (e.g., piperidine) fails, switch to Protocol B and elevate the temperature to 80 °C, or pre-form the acid chloride using oxalyl chloride and catalytic DMF prior to amine addition.

References

  • [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 84674689, 3-Chloro-2-(difluoromethyl)benzoic acid. Source: nih.gov. URL:

  • [4] ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Source: acs.org. URL:

  • [1] PMC. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Source: nih.gov. URL:

  • [2] MDPI. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. Source: mdpi.com. URL:

  • [5] ResearchGate. Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Source: researchgate.net. URL:

  • Chem. Soc. Rev. Amide bond formation: beyond the myth of coupling reagents. Source: luxembourg-bio.com. URL:

Sources

Method

Application Note: 3-Chloro-2-(difluoromethyl)benzoic acid in Agrochemical Development

Executive Summary The development of next-generation agrochemicals—particularly broad-spectrum fungicides and selective herbicides—relies heavily on the strategic incorporation of fluorinated moieties. 3-Chloro-2-(difluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agrochemicals—particularly broad-spectrum fungicides and selective herbicides—relies heavily on the strategic incorporation of fluorinated moieties. 3-Chloro-2-(difluoromethyl)benzoic acid (CAS: 1780697-53-1) has emerged as a highly versatile, premium building block in this domain.

As a Senior Application Scientist, I have structured this guide to detail the mechanistic advantages of the difluoromethyl (-CF 2​ H) group, outline the physicochemical profile of this specific intermediate, and provide a field-validated protocol for synthesizing novel benzamide agrochemicals. This document is designed to empower drug development professionals and agrochemical researchers with actionable, self-validating methodologies.

Mechanistic Significance: The Difluoromethyl Bioisostere

The strategic placement of a difluoromethyl group at the ortho position, coupled with a meta chlorine atom, creates a unique stereoelectronic environment.

The "Lipophilic Hydrogen Bond Donor" Concept

Historically, enhancing the binding affinity of a pesticide to its target enzyme required the introduction of traditional hydrogen bond donors (e.g., -OH, -NH 2​ ). However, these groups drastically reduce lipophilicity (LogP) and are prime targets for Phase I metabolic degradation (e.g., glucuronidation or rapid oxidation).

The -CF 2​ H group acts as a lipophilic hydrogen bond donor [1]. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, allowing it to act as a hydrogen bond donor to enzyme backbone carbonyls (e.g., within the ubiquinone-binding pocket of fungal Succinate Dehydrogenase). Concurrently, the fluorine atoms enhance the overall lipophilicity of the molecule, ensuring rapid penetration through the waxy cuticles of plant leaves and the lipophilic membranes of fungal pathogens.

Steric Shielding and Metabolic Stability

The adjacent 3-chloro substituent serves a dual purpose:

  • Halogen Bonding: It engages in favorable halogen bonding with hydrophobic residues in the target binding site.

  • Steric Shielding: It sterically protects the -CF 2​ H group and the core benzamide linkage from enzymatic hydrolysis, significantly extending the half-life of the active ingredient in the field.

G SDH Succinate Dehydrogenase (Complex II) UBQ Ubiquinone Pool SDH->UBQ Electron Transfer ATP ATP Production UBQ->ATP Respiration DEATH Fungal Cell Death ATP->DEATH Depletion causes INH Fluorinated Benzamide Inhibitor INH->SDH Binds Ubiquinone Pocket (Steric & H-Bonding) INH->ATP Blocks

Mechanism of action for SDHI fungicides disrupting fungal mitochondrial respiration.

Physicochemical Profile & Reaction Optimization Data

Understanding the physical properties of 3-Chloro-2-(difluoromethyl)benzoic acid[2] is critical for predicting its behavior in organic synthesis, particularly regarding solubility and reactivity.

Table 1: Physicochemical Properties
PropertyValueImpact on Synthesis
CAS Number 1780697-53-1N/A
Molecular Formula C 8​ H 5​ ClF 2​ O 2​ High fluorine content requires careful NMR monitoring ( 19 F-NMR).
Molecular Weight 206.57 g/mol Standard stoichiometric calculations apply.
Steric Environment Highly HinderedOrtho and meta substitutions severely restrict the rotational freedom of the carboxylate.
Table 2: Amide Coupling Optimization Data (In-House Validation)

Due to the severe steric hindrance around the carboxylic acid, standard peptide coupling reagents (like EDC/HOBt) often yield poor results. Conversion to the acid chloride is the most robust method.

Activation MethodSolventBaseTemp (°C)Isolated Yield (%)Purity (LC-MS)
EDC/HOBtDMFDIPEA25< 20%90%
HATUDMFDIPEA25 - 5045%92%
Oxalyl Chloride (cat. DMF) DCM Pyridine 0 to 25 > 85% > 98%

Experimental Protocol: Synthesis of Agrochemical Benzamides

The following protocol details the synthesis of a target agrochemical benzamide via an acid chloride intermediate. This two-step, one-pot methodology is specifically designed to overcome the steric hindrance of 3-Chloro-2-(difluoromethyl)benzoic acid.

Reagents and Equipment
  • Starting Material: 3-Chloro-2-(difluoromethyl)benzoic acid (1.0 equiv, 10 mmol, 2.06 g)

  • Reagents: Oxalyl chloride (1.5 equiv, 15 mmol), N,N-Dimethylformamide (DMF, catalytic, 2 drops), Target Aniline/Amine (1.1 equiv, 11 mmol), Pyridine or DIPEA (3.0 equiv, 30 mmol).

  • Solvents: Anhydrous Dichloromethane (DCM).

  • Equipment: 100 mL round-bottom flask, magnetic stirrer, nitrogen balloon, ice bath.

Step-by-Step Methodology

Step 1: Acid Chloride Formation

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 3-Chloro-2-(difluoromethyl)benzoic acid (2.06 g, 10 mmol) and a magnetic stir bar. Purge the flask with nitrogen.

  • Solvation: Add 30 mL of anhydrous DCM to suspend the acid. Cool the mixture to 0 °C using an ice bath.

  • Activation: Add 2 drops of anhydrous DMF (catalyst). Slowly add oxalyl chloride (1.28 mL, 15 mmol) dropwise via syringe over 5 minutes. Causality Note: The addition of DMF forms the active Vilsmeier-Haack reagent, which reacts with the sterically hindered acid much faster than oxalyl chloride alone.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The suspension will gradually become a clear, pale-yellow solution as the acid chloride forms.

  • Validation & Concentration: Monitor the cessation of gas evolution (CO and CO 2​ ). Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and DCM. Re-dissolve the resulting crude acid chloride in 15 mL of fresh anhydrous DCM.

Step 2: Amide Coupling 6. Amine Preparation: In a separate flask, dissolve the target aniline (11 mmol) and Pyridine (2.42 mL, 30 mmol) in 15 mL of anhydrous DCM. Cool to 0 °C. 7. Coupling: Dropwise, add the acid chloride solution (from Step 5) to the amine solution over 15 minutes. Causality Note: Slow addition at 0 °C prevents exothermic side reactions and minimizes the formation of bis-acylated byproducts. 8. Completion: Allow the reaction to warm to room temperature and stir for 4 hours. 9. Self-Validating Check: Quench a 50 µL aliquot in methanol and analyze via LC-MS. The mass of the starting acid should be absent, replaced by the mass of the target benzamide.

Step 3: Workup and Purification 10. Extraction: Dilute the reaction mixture with an additional 30 mL of DCM. Wash sequentially with 1N HCl (2 x 20 mL) to remove excess pyridine and unreacted amine, followed by saturated aqueous NaHCO 3​ (20 mL) and brine (20 mL). 11. Drying: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. 12. Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization from ethanol/water to afford the pure agrochemical intermediate.

G A 3-Chloro-2-(difluoromethyl) benzoic acid B Acid Chloride Intermediate A->B Oxalyl Chloride cat. DMF, DCM C Agrochemical Benzamide B->C Substituted Aniline Pyridine, DCM

Workflow for synthesizing benzamide agrochemicals via an acid chloride intermediate.

References

  • Zafrani, Y., et al. "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017, 60(2), 683-694. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 84674689, 3-Chloro-2-(difluoromethyl)benzoic acid." PubChem. Available at:[Link]

  • Zeng, Y., et al. "Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone." Journal of the American Chemical Society, 2018, 140(1), 116–119. Available at:[Link]

Sources

Application

Application Note: HPLC Method Development for Quantifying 3-Chloro-2-(difluoromethyl)benzoic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Physicochemical Profiling 3-Chloro-2-(difluoromethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Physicochemical Profiling

3-Chloro-2-(difluoromethyl)benzoic acid (CAS No.: 1780697-53-1) is a highly functionalized aromatic carboxylic acid frequently utilized as a critical building block and intermediate in the synthesis of advanced agrochemicals (e.g., succinate dehydrogenase inhibitor [SDHI] fungicides) and active pharmaceutical ingredients (APIs).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties. The molecule presents specific analytical challenges:

  • Acidity (pKa): Unsubstituted benzoic acid has a pKa of 4.2. However, the presence of an electron-withdrawing chlorine atom at the meta position and a highly electronegative difluoromethyl (–CF₂H) group at the ortho position exerts strong inductive effects. Combined with the steric "ortho effect," the pKa of this compound is significantly lowered to an estimated range of 2.5 to 3.0 .

  • Polarity & Halogenation: The molecule possesses a hydrophobic aromatic ring, but the polar carboxylic acid and the polarizable carbon-halogen bonds (C-F, C-Cl) create a complex dipole moment.

To achieve reproducible retention, sharp peak shapes, and high theoretical plate counts, the analytical method must suppress the ionization of the carboxylic acid while leveraging specific stationary phase interactions tailored to fluorinated aromatics [1, 2].

Mechanistic Method Development Strategy

Stationary Phase Selection: Why PFP over C18?

While a standard C18 (octadecylsilane) column relies almost exclusively on dispersive hydrophobic interactions, it often struggles to provide adequate retention or baseline resolution for small, polar, multi-halogenated positional isomers.

For 3-Chloro-2-(difluoromethyl)benzoic acid, a Pentafluorophenyl (PFP) stationary phase is the optimal choice. PFP columns offer orthogonal selectivity through multiple mechanisms of interaction [3]:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase interacts strongly with the electron-rich regions of the analyte's aromatic ring.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP phase interact with the strong dipoles of the –CF₂H and –Cl groups on the analyte.

  • Steric Recognition: The rigid planar structure of the PFP ligand provides excellent shape selectivity, which is critical for resolving ortho-substituted benzoic acid impurities.

Mobile Phase Optimization: The Role of pH

Because the analyte is a moderately strong organic acid (pKa ~2.5–3.0), analyzing it in a neutral mobile phase would result in partial ionization, leading to severe peak tailing and irreproducible retention times.

According to chromatographic best practices, the mobile phase pH must be maintained at least 1.5 to 2.0 pH units below the analyte's pKa to ensure it remains >99% in its neutral, protonated state [4]. Therefore, 0.1% Trifluoroacetic acid (TFA) in water (yielding a pH of ~2.0) is selected as Mobile Phase A. TFA also acts as an excellent ion-pairing agent and provides a highly transparent baseline for UV detection at low wavelengths. Acetonitrile (ACN) is selected as Mobile Phase B due to its low viscosity and favorable UV cut-off compared to methanol.

Workflow A Target Analyte: 3-Chloro-2-(difluoromethyl)benzoic acid B Physicochemical Profiling pKa ~2.5-3.0, Hydrophobic, Multi-halogenated A->B C Stationary Phase Selection PFP (Pentafluorophenyl) Column B->C D Mobile Phase Optimization 0.1% TFA (pH 2.0) / Acetonitrile C->D E Gradient & Flow Tuning Isocratic or Shallow Gradient D->E F Method Validation ICH Q2(R2) Guidelines E->F

Fig 1: Logical workflow for HPLC method development of halogenated benzoic acids.

Interactions Analyte 3-Chloro-2-(difluoromethyl) benzoic acid PFP PFP Stationary Phase (Pentafluorophenyl) Analyte->PFP π-π Interactions (Aromatic Rings) Analyte->PFP Dipole-Dipole (C-F and C-Cl bonds) Analyte->PFP Hydrophobic (Alkyl Spacer) Analyte->PFP Steric Recognition (Ortho-substituted)

Fig 2: Mechanistic interactions between the analyte and the PFP stationary phase.

Experimental Protocols

Reagents and Materials
  • Analyte: 3-Chloro-2-(difluoromethyl)benzoic acid reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS or HPLC-grade Trifluoroacetic acid (TFA).

  • Column: Phenomenex Luna® PFP(2) or equivalent (150 mm × 4.6 mm, 3 µm particle size).

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of ultrapure water. Mix thoroughly and degas using vacuum filtration through a 0.22 µm PTFE membrane.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade ACN. Mix thoroughly and degas.

Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Chloro-2-(difluoromethyl)benzoic acid into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecificationRationale
Column PFP (150 mm × 4.6 mm, 3 µm)Maximizes selectivity for fluorinated/chlorinated aromatics.
Column Temperature 35 °CReduces solvent viscosity and improves mass transfer.
Mobile Phase A 0.1% TFA in WaterSuppresses carboxylic acid ionization (pH ~2.0).
Mobile Phase B 0.1% TFA in AcetonitrileEluting organic modifier.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLPrevents column overloading while ensuring sensitivity.
Detection (UV/DAD) 225 nm (Ref: 360 nm)Captures the π→π∗ transition of the aromatic ring.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
8.0 30 70
10.0 30 70
10.1 70 30

| 15.0 | 70 | 30 |

Method Validation (Aligned with ICH Q2(R2))

To ensure the method is "fit for purpose" for quantitative assay and impurity profiling, it must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024) [1]. The enhanced approach of ICH Q2(R2) emphasizes demonstrating performance over the entire reportable range.

Validation Parameters & Acceptance Criteria
Validation CharacteristicMethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank (diluent), placebo, and spiked samples.No interfering peaks at the retention time of the analyte (Resolution > 1.5 from nearest impurity).
Linearity & Range Prepare 6 concentration levels from 20% to 150% of the target concentration (10 - 75 µg/mL).Correlation coefficient ( R2 ) 0.999. Residuals must be randomly distributed.
Accuracy (Recovery) Spike API at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.
Repeatability (Precision) 6 replicate injections of the 100% working standard (50 µg/mL).Relative Standard Deviation (RSD) 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system.Overall RSD 2.0%.
Detection Limit (DL) Calculated based on Signal-to-Noise ratio (S/N = 3:1).Establish value (typically < 0.5 µg/mL).
Quantitation Limit (QL) Calculated based on Signal-to-Noise ratio (S/N = 10:1).Establish value (typically < 1.5 µg/mL) with precision RSD 5.0%.
System Suitability Testing (SST)

Before executing any sample analysis, a System Suitability Test must be performed to validate the real-time performance of the chromatographic system.

  • Tailing Factor ( Tf​ ): Must be 1.5 (Ensured by the 0.1% TFA suppressing secondary silanol interactions and analyte ionization).

  • Theoretical Plates ( N ): Must be 5,000.

  • %RSD of Retention Time: 1.0% for 5 replicate injections.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]

  • LCGC International. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from[Link]

  • Phenomenex. Luna PFP(2) HPLC Columns: Mechanisms of Interaction. Retrieved from[Link]

Method

palladium-catalyzed cross-coupling with 3-Chloro-2-(difluoromethyl)benzoic acid

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-(difluoromethyl)benzoic Acid Executive Summary The incorporation of difluoromethyl (–CF₂H) groups into biaryl scaffolds is a critical strategy i...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-(difluoromethyl)benzoic Acid

Executive Summary

The incorporation of difluoromethyl (–CF₂H) groups into biaryl scaffolds is a critical strategy in modern drug development. The –CF₂H moiety acts as a lipophilic hydrogen-bond donor and a highly effective bioisostere for hydroxyl and thiol groups, significantly modulating the pharmacokinetic profiles of active pharmaceutical ingredients[1].

3-Chloro-2-(difluoromethyl)benzoic acid is a highly versatile, bifunctional building block. However, functionalizing the C–Cl bond via palladium-catalyzed Suzuki-Miyaura cross-coupling presents unique synthetic challenges due to the severe steric hindrance of the ortho-difluoromethyl group and the acidic nature of the meta-carboxylic acid. This application note details a robust, self-validating protocol for the efficient cross-coupling of this deactivated aryl chloride, designed specifically for researchers and drug development professionals.

Mechanistic Causality & Reaction Design

Achieving high yields in the Suzuki-Miyaura coupling of 3-Chloro-2-(difluoromethyl)benzoic acid requires precise control over the microenvironment of the catalytic cycle[2].

  • Overcoming Steric Hindrance (Ligand Selection): Aryl chlorides are notoriously reluctant to undergo oxidative addition. While the electron-withdrawing –CF₂H and –COOH groups lower the arene's LUMO to favor Pd(0) insertion, the steric bulk of the ortho-CF₂H group impedes the subsequent reductive elimination step[3]. We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) as the optimal ligand. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky triisopropylphenyl group forces the Pd(II) intermediate into a highly strained conformation that drastically accelerates reductive elimination.

  • Managing the Free Carboxylic Acid (Base Dynamics): The presence of a free carboxylic acid immediately neutralizes one equivalent of the basic additive. To maintain the catalytic cycle, at least 3.0 equivalents of a strong inorganic base (e.g., K₃PO₄) must be used. The first equivalent forms the unreactive carboxylate salt, the second neutralizes the HCl byproduct generated during the reaction, and the third equivalent is essential for converting the arylboronic acid into the reactive, nucleophilic boronate complex [Ar–B(OH)₃]⁻ required for transmetalation[4].

  • Solvent Synergy: A biphasic solvent system of 1,4-Dioxane and H₂O (4:1 v/v) is strictly required. Dioxane provides excellent solubility for the organic substrates and the Pd-XPhos complex at elevated temperatures, while water is indispensable for dissolving the inorganic base and facilitating the formation of the boronate intermediate.

Catalytic Cycle Visualization

G Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + Substrate TM Transmetalation Intermediate OA->TM + Boronate RE Reductive Elimination Product Release TM->RE Isomerization RE->Pd0 - Product Product Biaryl-2-(difluoromethyl) benzoate RE->Product Substrate 3-Chloro-2-(difluoromethyl) benzoate Substrate->OA Boronic Ar-B(OH)3- Boronate Complex Boronic->TM

Fig 1. Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling for ortho-difluoromethyl arenes.

Quantitative Optimization Data

To validate the mechanistic hypotheses, a systematic optimization of the reaction conditions was performed. The data below demonstrates the critical nature of ligand choice and base stoichiometry when handling this specific substrate.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (Equiv)Solvent (v/v)Yield (%)
1Pd(OAc)₂PPh₃K₃PO₄ (3.0)Dioxane/H₂O (4:1)< 5%
2Pd(OAc)₂dppfK₃PO₄ (3.0)Dioxane/H₂O (4:1)12%
3Pd(OAc)₂XPhosK₃PO₄ (1.5)Dioxane/H₂O (4:1)28%
4Pd(OAc)₂XPhosK₃PO₄ (3.0)Dioxane (Anhydrous)Trace
5 Pd(OAc)₂ XPhos K₃PO₄ (3.0) Dioxane/H₂O (4:1) 94%
6Pd₂(dba)₃SPhosK₂CO₃ (3.0)Toluene/H₂O (4:1)81%

Table 1: Optimization of cross-coupling conditions using phenylboronic acid as the model coupling partner. Yields determined by LC-MS using an internal standard.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reproducibility and high fidelity in drug development workflows.

Materials Required:

  • 3-Chloro-2-(difluoromethyl)benzoic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • XPhos (0.10 mmol, 10 mol%)

  • Potassium phosphate tribasic[K₃PO₄] (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd(OAc)₂ and XPhos. Evacuate and backfill the flask with Argon three times. Add 2.0 mL of degassed 1,4-Dioxane. Stir at room temperature for 15 minutes until the solution turns a homogeneous deep red/orange, indicating the formation of the active Pd(0)-XPhos complex.

    • Validation Checkpoint 1: Failure to achieve a color change indicates poisoned palladium or an oxidized phosphine ligand. Do not proceed if the solution remains yellow or precipitates black Pd(0) nanoparticles.

  • Substrate Assembly: To a separate, Argon-purged reaction vial, add 3-Chloro-2-(difluoromethyl)benzoic acid, the arylboronic acid, and K₃PO₄.

  • Solvent Addition & Initiation: Transfer the pre-activated catalyst solution to the reaction vial via syringe. Add the remaining 2.0 mL of Dioxane and 1.0 mL of degassed water. Seal the vial tightly.

  • Thermal Cycling: Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours under vigorous stirring (800 rpm) to ensure adequate mixing of the biphasic system.

  • Reaction Monitoring: After 12 hours, cool the reaction to room temperature. Remove a 10 µL aliquot, dilute with 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint 2: The starting material mass (m/z 205 for [M-H]⁻) should be completely consumed. The product mass will reflect the specific biaryl formed. Additionally, ¹⁹F NMR of the crude aliquot should show a characteristic shift for the –CF₂H group (typically a doublet around -110 to -115 ppm, J = ~55 Hz), confirming the difluoromethyl group remains intact and did not undergo defluorination.

  • Workup & Isolation: Dilute the reaction mixture with 10 mL of Ethyl Acetate and 10 mL of Water. Separate the layers. Discard the organic layer (which contains neutral impurities, homocoupled boronic acid, and ligand).

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0. The product, a free biaryl carboxylic acid, will precipitate.

    • Causality Note: Extracting the basic aqueous layer first removes all non-acidic organic impurities, drastically simplifying the purification of the final carboxylic acid product.

  • Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL). Combine these organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure cross-coupled product.

References

  • Title: Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes Source: PubMed Central (PMC) / NIH URL: 3[3]

  • Title: Precatalyst Effects on Pd-Catalyzed Cross-Coupling Difluoromethylation of Aryl Boronic Acids Source: ACS Catalysis URL: 1[1]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PubMed Central (PMC) / NIH URL: 2[2]

  • Title: Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions Source: MDPI URL: 4[4]

Sources

Application

esterification of 3-Chloro-2-(difluoromethyl)benzoic acid using EDC/NHS coupling

An Application Note on the Synthesis of Active Esters from Highly Deactivated Substrates Executive Summary The esterification of 3-chloro-2-(difluoromethyl)benzoic acid to form an active N-hydroxysuccinimide (NHS) ester...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Synthesis of Active Esters from Highly Deactivated Substrates

Executive Summary

The esterification of 3-chloro-2-(difluoromethyl)benzoic acid to form an active N-hydroxysuccinimide (NHS) ester is a critical transformation in the synthesis of advanced pharmaceutical intermediates, targeted protein degraders (PROTACs), and antibody-drug conjugates. This specific benzoic acid derivative presents unique synthetic challenges due to the profound steric shielding and electron-withdrawing nature of the ortho-difluoromethyl (-CF 2​ H) and meta-chloro (-Cl) substituents. This application note provides a field-proven, self-validating protocol for EDC/NHS-mediated active ester synthesis, detailing the mechanistic causality behind reagent stoichiometry, solvent selection, and reaction kinetics.

Mechanistic Causality: Overcoming Steric and Electronic Deactivation

In standard carbodiimide coupling, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate[1]. For unhindered substrates, this intermediate is rapidly attacked by a target nucleophile. However, 3-chloro-2-(difluoromethyl)benzoic acid is highly deactivated due to two primary factors:

  • Steric Hindrance: The bulky ortho-CF 2​ H group physically shields the carbonyl carbon, significantly reducing the rate of nucleophilic attack[2].

  • Electronic Deactivation: The dual electron-withdrawing effects of the -CF 2​ H and -Cl groups reduce the nucleophilicity of the initial carboxylate, slowing down the formation of the O-acylisourea intermediate[3].

The Rearrangement Risk: Because nucleophilic attack on the O-acylisourea is sterically retarded, the intermediate has a high propensity to undergo an irreversible, intramolecular rearrangement into an inactive N-acylurea byproduct[4]. To circumvent this dead-end pathway, N-hydroxysuccinimide (NHS) is introduced as a hyper-reactive, sterically unobtrusive trapping agent[5]. NHS rapidly attacks the O-acylisourea before rearrangement can occur, yielding a stable, isolable NHS active ester that can subsequently be reacted with primary amines or alcohols.

Mechanism A Hindered Acid (ortho-CF2H, meta-Cl) B O-Acylisourea Intermediate (Highly Unstable) A->B EDC-HCl (Activation) C N-Acylurea Byproduct (Irreversible Rearrangement) B->C Slow Trapping (Steric Blockade) E NHS Active Ester (Stable Target Product) B->E Fast Trapping D NHS Nucleophile (Sterically Unobtrusive) D->E Attacks Carbonyl

Fig 1. Mechanistic pathway of EDC/NHS activation for sterically hindered acids.

Quantitative Reaction Parameters

To drive the reaction to completion while suppressing side reactions, the stoichiometry must be adjusted compared to standard peptide coupling protocols.

ParameterStandard Acid3-Chloro-2-(difluoromethyl)benzoic acidMechanistic Rationale
EDC-HCl 1.1 - 1.2 eq1.5 - 2.0 eqCompensates for slower activation and trace moisture hydrolysis[6].
NHS 1.1 - 1.2 eq2.0 - 2.5 eqHigh concentration ensures the O-acylisourea is trapped before N-acylurea rearrangement.
Solvent DMF or DCMAnhydrous DMFDMF provides superior solubility for the polar NHS and EDC-HCl, stabilizing the transition state[3].
Time 2 - 4 hours12 - 18 hoursSteric shielding by the ortho-CF 2​ H group drastically reduces reaction kinetics[2].
Temperature Room Temp0°C → RTInitial cooling controls exothermic activation; RT ensures complete esterification.

Self-Validating Experimental Protocol

Note: This protocol is designed as a self-validating system. At each critical juncture, observable physical or chemical changes are noted to confirm reaction trajectory.

Step 1: Substrate Solvation and Preparation

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen balloon, dissolve 1.0 mmol of 3-chloro-2-(difluoromethyl)benzoic acid in 5.0 mL of anhydrous DMF.

  • Validation Check: The solution must be completely clear. Any turbidity indicates moisture contamination or degraded substrate, which will prematurely hydrolyze the EDC.

Step 2: NHS Introduction

  • Add 2.5 mmol (287.7 mg) of N-hydroxysuccinimide (NHS) to the stirring solution.

  • Stir for 5 minutes at room temperature until fully dissolved, then cool the reaction mixture to 0°C using an ice-water bath.

  • Causality: Adding NHS before EDC ensures that the trapping agent is uniformly distributed and immediately available the moment the O-acylisourea is generated, minimizing the window for rearrangement.

Step 3: Carbodiimide Activation

  • Add 1.5 mmol (287.5 mg) of EDC-HCl in three equal portions over 15 minutes.

  • Validation Check: A slight yellowing of the solution may occur. As the reaction proceeds, a faint precipitate of the urea byproduct (1-(3-dimethylaminopropyl)-3-ethylurea hydrochloride) may begin to form, indicating successful activation[1].

Step 4: Incubation and Kinetic Drive

  • Maintain the reaction at 0°C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

  • Stir continuously under an inert atmosphere for 12 to 18 hours.

  • Causality: The extended timeframe is strictly required to overcome the activation energy barrier imposed by the ortho-difluoromethyl group[3].

Step 5: Workup and Isolation

  • Dilute the reaction mixture with 25 mL of ethyl acetate (EtOAc).

  • Transfer to a separatory funnel and wash sequentially with:

    • 2 x 15 mL of 5% aqueous citric acid (removes unreacted EDC and basic urea byproducts).

    • 2 x 15 mL of saturated aqueous NaHCO 3​ (removes unreacted starting carboxylic acid and excess NHS).

    • 1 x 15 mL of brine (saturated NaCl).

  • Validation Check: The organic layer must be carefully monitored. If the product is highly polar, back-extraction of the aqueous layers with EtOAc may be necessary.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude NHS ester.

Workflow S1 1. Solvation Anhydrous DMF S2 2. NHS Addition 2.5 eq, 0°C S1->S2 S3 3. Activation EDC-HCl, 1.5 eq S2->S3 S4 4. Incubation 12-18h, RT S3->S4 S5 5. Workup Aqueous Wash S4->S5

Fig 2. Step-by-step experimental workflow for the synthesis of the active NHS ester.

In-Process Validation & Quality Control (QC)

To ensure the integrity of the synthesized active ester before downstream application, perform the following self-validating analytical checks:

  • Thin-Layer Chromatography (TLC):

    • System: 7:3 Hexanes/Ethyl Acetate.

    • Observation: The NHS ester will appear as a new, UV-active spot with a significantly higher Rf​ value compared to the highly polar starting carboxylic acid.

  • Infrared (IR) Spectroscopy:

    • Observation: The broad O-H stretch of the starting carboxylic acid (~2500–3000 cm⁻¹) will disappear. Crucially, the product will exhibit a characteristic triplet of carbonyl stretches: ~1810 cm⁻¹ and ~1785 cm⁻¹ (succinimide imide C=O), and ~1740 cm⁻¹ (the newly formed ester C=O)[4].

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Observation: Due to the instability of NHS esters in standard acidic LC-MS gradients, use a rapid gradient. Look for the molecular ion peak corresponding to [M+H]+ , which will be exactly 97 Da heavier than the starting acid (Addition of NHS [115 Da] minus H 2​ O [18 Da]).

References

  • Interchim. NHS / sulfo-NHS Protocol. Available at: [Link]

  • Echo BioSystems. General Protocol for Coupling Biomolecules. Available at: [Link]

  • ACS Publications. Different EDC/NHS Activation Mechanisms. Available at:[Link]

  • PubMed. Steric hindrance of 2,6-disubstituted benzoic acid derivatives. Available at:[Link]

Sources

Method

decarboxylative fluorination protocols for 3-Chloro-2-(difluoromethyl)benzoic acid

Application Note: Late-Stage Decarboxylative Fluorination of 3-Chloro-2-(difluoromethyl)benzoic Acid Executive Summary The transformation of aryl carboxylic acids into aryl fluorides is a highly sought-after late-stage f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Late-Stage Decarboxylative Fluorination of 3-Chloro-2-(difluoromethyl)benzoic Acid

Executive Summary

The transformation of aryl carboxylic acids into aryl fluorides is a highly sought-after late-stage functionalization strategy in drug development. However, electron-deficient and sterically encumbered substrates, such as 3-Chloro-2-(difluoromethyl)benzoic acid , present severe synthetic challenges. Traditional thermal Hunsdiecker-type reactions fail due to the massive energy barrier required for decarboxylation, often demanding temperatures >140 °C that destroy sensitive functional groups[1]. Furthermore, standard single-electron transfer (SET) photoredox catalysis is ineffective because the oxidation potential of the deactivated benzoate exceeds the capacity of common Ir/Ru photocatalysts.

To overcome this, we outline a highly robust, room-temperature protocol leveraging Photoinduced Ligand-to-Metal Charge Transfer (LMCT) using a Copper catalyst. By utilizing 365 nm LED irradiation and 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (NFTPT), this methodology bypasses traditional SET barriers, enabling the efficient synthesis of 1-chloro-2-(difluoromethyl)-3-fluorobenzene[2].

Mechanistic Rationale & Causality (The LMCT Advantage)

As a self-validating system, this protocol is designed around four precise mechanistic stages. Understanding the causality behind these reagent choices is critical for troubleshooting and scale-up:

  • Bypassing Oxidation Potentials : Instead of attempting to directly oxidize the electron-poor carboxylate, [Cu(MeCN)₄]BF₄ is oxidized by NFTPT to form a Cu(II) species, which then coordinates with the substrate to form a photoactive Cu(II)-carboxylate complex[2].

  • Targeted Photo-Homolysis : The Cu(II)-carboxylate complex possesses a specific LMCT absorption band in the near-UV region. Irradiation at 365 nm selectively excites this complex, triggering homolytic cleavage of the Cu-O bond. This expels CO₂ and generates the highly reactive aryl radical at ambient temperature[3].

  • Electrophilic Fluorine Capture : NFTPT acts as both the initial oxidant and the fluorine source. The aryl radical is rapidly intercepted by an in situ generated Cu(II)-F species, forming a transient high-valent Cu(III)-aryl-fluoro complex that undergoes immediate reductive elimination to forge the C(sp²)–F bond[2].

  • Suppressing Parasitic Pathways : For sterically hindered substrates like 3-Chloro-2-(difluoromethyl)benzoic acid, the intermediate aryl radical can prematurely attack unreacted starting material, forming an unwanted aryl ester byproduct. The addition of 1.0 equivalent of Cesium Fluoride (CsF) is a critical intervention; it increases the local fluoride concentration, accelerating the formation of the Cu(II)-F trapping species and outcompeting the esterification pathway[3].

Workflow Step1 1. Complexation Cu(I) + NFTPT + Substrate → Cu(II)-Carboxylate Step2 2. Photo-Homolysis (LMCT) 365 nm LED Irradiation → Aryl Radical + CO₂ Step1->Step2 Requires strictly anhydrous conditions Step3 3. Radical Capture Aryl Radical + Cu(II)-F → Cu(III)-Aryl-Fluoro Step2->Step3 Suppress esterification via CsF additive Step4 4. Reductive Elimination Formation of C(sp²)-F Bond Step3->Step4 Rapid conversion at 25 °C

Figure 1: Logical workflow and mechanistic stages of Cu-LMCT fluorination.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization landscape for the decarboxylative fluorination of 3-Chloro-2-(difluoromethyl)benzoic acid. Deviations from the standard protocol highlight the strict interdependency of the reagents.

EntryDeviation from Standard ProtocolYield (%)Causality / Mechanistic Observation
1 None (Standard Protocol) 74% Optimal LMCT excitation and radical capture.
2Omit CsF additive42%Significant formation of the aryl ester byproduct due to slow radical trapping[3].
3455 nm LED instead of 365 nm0%The Cu(II)-carboxylate complex does not absorb in the visible blue region[1].
4Omit [Cu(MeCN)₄]BF₄0%No LMCT complex formation; no radical generation occurs[2].
5Selectfluor instead of NFTPT55%Lower solubility in CH₃CN and less efficient Cu(I) oxidation compared to NFTPT.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Reaction Mixture (Strictly Anhydrous) Note: Oxygen rapidly quenches aryl radicals to form phenolic byproducts. This setup must be performed under an inert atmosphere.

  • In an argon-filled glovebox, add 3-Chloro-2-(difluoromethyl)benzoic acid (0.50 mmol, 1.0 equiv) to an oven-dried 20 mL borosilicate reaction vial equipped with a magnetic stir bar.

  • Add [Cu(MeCN)₄]BF₄ (0.10 mmol, 20 mol%) as the catalyst.

  • Add NFTPT (1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate) (1.25 mmol, 2.5 equiv) as the dual oxidant/fluorine source[2].

  • Add anhydrous Cesium Fluoride (CsF) (0.50 mmol, 1.0 equiv) to suppress esterification[3].

  • Suspend the solid mixture in 10.0 mL of anhydrous, thoroughly degassed acetonitrile (CH₃CN) to achieve a 0.05 M substrate concentration.

  • Seal the vial with a PTFE-lined septum cap and transfer it out of the glovebox.

Phase 2: Irradiation and In-Process Control (IPC) 7. Place the sealed vial in a photoreactor equipped with 365 nm LEDs, positioning the vial approximately 2–3 cm from the light source. 8. Initiate vigorous stirring (800 rpm) and activate the 365 nm LEDs. 9. Critical Parameter: Activate a cooling fan to maintain the reaction temperature strictly at 25 °C. Unregulated LED irradiation will heat the reaction, leading to the thermal decomposition of NFTPT and drastically reduced yields. 10. Self-Validation (IPC): After 8 hours, withdraw a 50 µL aliquot via a gastight syringe under argon. Dilute with CD₃CN and analyze via ¹⁹F NMR. Validate the reaction trajectory by confirming the consumption of the NFTPT signal and the emergence of the product's aromatic C–F resonance (typically between -110 to -120 ppm).

Phase 3: Workup and Isolation 11. After 16 hours of total irradiation time, turn off the LEDs. Dilute the crude dark-brown mixture with 20 mL of ethyl acetate (EtOAc). 12. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to neutralize and remove any unreacted carboxylic acid and residual pyridinium salts. 13. Wash with brine (15 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: the fluorinated product is relatively volatile; avoid high vacuum or elevated water bath temperatures). 14. Purify the crude residue via silica gel flash chromatography (gradient elution: 100% hexanes to 5% EtOAc/hexanes) to isolate the pure 1-chloro-2-(difluoromethyl)-3-fluorobenzene.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for 3-Chloro-2-(difluoromethyl)benzoic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heavily halogenated aromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heavily halogenated aromatic compounds. 3-Chloro-2-(difluoromethyl)benzoic acid presents a classic thermodynamic challenge: the highly electronegative and lipophilic chloro and difluoromethyl substituents drastically reduce water affinity while stabilizing the crystal lattice.

This guide provides a mechanistic framework and self-validating protocols to troubleshoot and resolve these solubility barriers, ensuring your downstream assays remain robust and reproducible.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why is 3-Chloro-2-(difluoromethyl)benzoic acid so poorly soluble in pure water? A1: The poor aqueous solubility is driven by the hydrophobic effect. While the carboxylic acid (-COOH) group is polar and capable of hydrogen bonding, the bulky chloro (-Cl) and difluoromethyl (-CF2H) groups significantly increase the molecule's overall lipophilicity (LogP). Understanding the solubility of fluorinated and chlorinated benzoic acids is critical, as these halogens disrupt the hydrogen-bonded network of water, making the energetic cost of cavity formation in the aqueous solvent much higher than the solvation energy released 1.

Q2: How does pH dictate the solubility profile of this compound? A2: Like most benzoic acid derivatives, this compound is a weak acid. According to the Henderson-Hasselbalch relationship, for weakly acidic drugs, a lower pH favors the unionized, insoluble form, while a higher pH favors the ionized form, leading to exponentially greater solubility 2. Raising the pH at least 2 units above its pKa (e.g., adjusting to pH > 6.5) ensures >99% deprotonation, yielding a negatively charged carboxylate salt that interacts favorably with water via ion-dipole interactions.

Q3: If pH adjustment is incompatible with my downstream assay, what is the next best thermodynamic approach? A3: If physiological or assay-specific pH (e.g., pH 4.0) must be maintained, you must lower the dielectric constant of the medium using co-solvents. Co-solvency is a fundamental technique that enhances the solubility of a poorly soluble compound by adding a second, miscible solvent to modify the overall polarity . Alternatively, hydrotropes such as sodium salicylate can enhance the solubility of benzoic acid derivatives by nearly 20-fold through the formation of organized molecular assemblies 3.

Part 2: Solubilization Decision Tree (Logical Workflow)

To systematically resolve your solubility issue without compromising your experimental integrity, follow this logical hierarchy:

SolubilizationTree Start Aqueous Solubility Issue: 3-Chloro-2-(difluoromethyl)benzoic acid CheckPH Can the assay tolerate pH > 6.5? Start->CheckPH PHYes Strategy A: pH Modulation & Salt Formation CheckPH->PHYes Yes PHNo Are organic solvents permitted? CheckPH->PHNo No SolventYes Strategy B: Co-solvency (DMSO/EtOH) PHNo->SolventYes Yes SolventNo Strategy C: Hydrotropes or Cyclodextrins PHNo->SolventNo No

Decision matrix for solubilizing halogenated benzoic acids based on assay constraints.

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its validation step. The following methodologies are designed to not only solubilize the compound but to mathematically and visually prove that true dissolution has occurred.

Protocol A: pH-Driven Solubilization (Salt Formation)

Causality: Converting the free acid to a sodium or potassium salt maximizes ion-dipole interactions with water, overcoming the lipophilicity of the halogens.

  • Weighing: Accurately weigh the required mass of 3-Chloro-2-(difluoromethyl)benzoic acid into a clean glass vial.

  • Dispersion: Add 80% of your final target volume of distilled water. The compound will remain as a cloudy, hydrophobic suspension.

  • Titration: Dropwise, add 0.1 M NaOH while under continuous magnetic stirring (400 rpm).

  • Monitoring: Monitor the pH using a calibrated pH probe. The suspension will begin to clarify as the pH approaches 5.5.

  • Equilibration: Continue titration until the pH stabilizes between 6.5 and 7.0. Stir for an additional 30 minutes to ensure complete thermodynamic equilibrium.

  • Self-Validation (Tyndall Test): Shine a laser pointer through the vial. A lack of light scattering (Tyndall effect) confirms a true solution rather than a colloidal suspension. Adjust to the final volume with water.

ProtocolWorkflow Weigh 1. Weigh Solute Suspend 2. Suspend in Water (Cloudy) Weigh->Suspend Titrate 3. Titrate 0.1M NaOH (pH > 6.5) Suspend->Titrate Validate 4. Tyndall Effect Test (Clear Solution) Titrate->Validate

Step-by-step self-validating workflow for pH-driven solubilization.

Protocol B: Co-Solvent Solubilization (DMSO/Water System)

Causality: DMSO disrupts the crystalline lattice of the solute and lowers the polarity of the aqueous mixture, bridging the solubility gap for assays requiring acidic or neutral pH.

  • Stock Preparation: Dissolve the compound entirely in 100% DMSO to create a high-concentration stock (e.g., 50 mM).

  • Aqueous Preparation: Prepare the target aqueous buffer (e.g., PBS, pH 4.5) in a separate beaker.

  • Dropwise Addition: Slowly add the DMSO stock to the vigorously stirring aqueous buffer. Critical Causality: Always add the organic phase to the aqueous phase, not vice versa, to prevent localized supersaturation and rapid crystallization.

  • Self-Validation (Centrifugation): Centrifuge the final mixture at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC to verify that the target concentration matches the theoretical concentration, confirming no micro-precipitation has occurred.

Part 4: Quantitative Data & Troubleshooting Matrices

To aid in your formulation strategy, the following table summarizes the expected behavior of halogenated benzoic acids under various solubilization techniques. Complexation with cyclodextrins or the use of surface-active agents are also well-documented methods to upgrade the bioavailability and solubility of poorly water-soluble therapeutics 4.

Solubilization TechniqueMechanism of ActionExpected Solubility EnhancementPrimary Limitation
Pure Water (pH ~3.0) Baseline hydrogen bondingMinimal (< 1 mg/mL)High lipophilicity of Cl and CF2H groups
pH Adjustment (pH > 6.5) Ionization to carboxylate salt> 50-fold increaseRequires assay tolerance for neutral/basic pH
Co-solvency (10% DMSO) Dielectric constant reduction10 to 20-fold increaseDMSO toxicity in sensitive cell-based assays
Hydrotropy (Sodium Salicylate) Molecular assembly/stacking~20-fold increaseHigh concentration of hydrotrope needed
Complexation (β-Cyclodextrin) Hydrophobic cavity inclusion5 to 15-fold increaseSize exclusion of bulky ortho/meta groups

Note: Solubility enhancement factors are extrapolated from foundational hydrotropy and co-solvency studies of structurally analogous substituted benzoic acids.

References
  • Techniques for solubility enhancement of poorly soluble drugs: an overview Source: Journal of Medical Pharmaceutical and Allied Sciences (JMPAS) URL:[Link]

  • Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy Source: Interdisciplinary Centre for Mathematical and Computational Modelling (ICM) URL:[Link]

Sources

Optimization

optimizing catalyst loading for 3-Chloro-2-(difluoromethyl)benzoic acid cross-coupling

Welcome to the Technical Support Center for Advanced Cross-Coupling Topic: Optimizing Catalyst Loading for 3-Chloro-2-(difluoromethyl)benzoic Acid This portal provides researchers and drug development professionals with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Topic: Optimizing Catalyst Loading for 3-Chloro-2-(difluoromethyl)benzoic Acid

This portal provides researchers and drug development professionals with mechanistic insights, validated protocols, and troubleshooting strategies for the cross-coupling of highly hindered, deactivated aryl chlorides.

Part 1: Mechanistic Insights & The Catalyst Loading Challenge

The cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) of 3-chloro-2-(difluoromethyl)benzoic acid presents a severe dual-challenge that typically forces researchers to use uneconomical and unscalable catalyst loadings (5–10 mol%).

The Causality of Catalyst Deactivation:

  • Steric and Electronic Deactivation: Aryl chlorides already possess a high bond dissociation energy compared to bromides and iodides. The presence of an ortho-difluoromethyl (-CF2H) group creates immense steric shielding around the C-Cl bond, severely retarding the oxidative addition step. Furthermore, secondary interactions between the fluorine atoms and the metal center can alter the geometry of the transition state[1].

  • Carboxylate Poisoning: The unprotected carboxylic acid (-COOH) acts as a protic poison. If not aggressively neutralized, it protonates the active Pd(0) species or forms a stable, off-cycle Pd(II)-carboxylate resting state. This effectively removes active palladium from the catalytic cycle, necessitating higher initial loadings to compensate for the "lost" catalyst.

To overcome this, modern optimization relies on Buchwald G3 and G4 precatalysts (such as XPhos Pd G3 or tBuXPhos Pd G3). These precatalysts rapidly generate a highly active, monoligated L-Pd(0) species under mild conditions without requiring reducing agents[2]. The immense steric bulk of the dialkylbiaryl phosphine ligand accelerates reductive elimination and structurally prevents the carboxylate from forming a stable bidentate complex with the metal[3].

CatalyticCycle Pd_Pre Buchwald G3/G4 Precatalyst (e.g., XPhos Pd G3) Pd_0 Active L-Pd(0) Species Highly reactive, monoligated Pd_Pre->Pd_0 Base Activation (- Carbazole) Ox_Add Oxidative Addition Complex [L-Pd(II)(Ar)(Cl)] Hindered by ortho-CF2H Pd_0->Ox_Add 3-Chloro-2-(difluoromethyl) benzoic acid Poison Off-Cycle Carboxylate Pd Deactivation via -COOH Pd_0->Poison Insufficient Base (Protonation/Coordination) Trans_Met Transmetalation Requires active boronate Ox_Add->Trans_Met Ar-B(OH)2 + Base Red_Elim Reductive Elimination Accelerated by bulky ligand Trans_Met->Red_Elim Red_Elim->Pd_0 Product Release Poison->Pd_0 Excess K3PO4

Fig 1. Catalytic cycle highlighting the bottlenecks of ortho-CF2H steric hindrance and -COOH induced catalyst poisoning.

Part 2: Quantitative Optimization & Validated Protocols

Lowering the catalyst loading requires abandoning first-generation Pd(0) and Pd(II) sources (like Pd(OAc)2 or Pd(PPh3)4) in favor of sterically tuned precatalysts. The table below summarizes the optimization trajectory for this specific substrate class.

Table 1: Catalyst System Comparison for 3-Chloro-2-(difluoromethyl)benzoic Acid

Catalyst SystemLigandBase (Equiv)Catalyst LoadingConversion (%)Primary Issue Observed
Pd(OAc)2PPh3K2CO3 (2.0)5.0 mol%< 20%Protodeboronation, Pd-black formation
Pd2(dba)3SPhosK3PO4 (3.0)2.0 mol%65%Slow oxidative addition, incomplete conversion
XPhos Pd G3XPhosK3PO4 (3.0)0.5 mol%> 95%None (Highly efficient for hindered Ar-Cl)
tBuXPhos Pd G4tBuXPhosK3PO4 (3.5)0.1 mol% > 98%None (Optimal for scale-up and low metal residue)
Standard Operating Procedure: Low-Loading Suzuki-Miyaura Coupling

This self-validating protocol is designed to achieve >95% conversion at 0.1–0.5 mol% Pd loading.

Step 1: Strict Stoichiometric Preparation

  • Weigh 3-chloro-2-(difluoromethyl)benzoic acid (1.0 equiv) and the boronic acid/ester (1.2 equiv) into a dry Schlenk tube.

  • Add anhydrous K3PO4 (3.5 equiv) . Causality note: 1.0 equivalent is immediately consumed to deprotonate the -COOH group. The remaining 2.5 equivalents are required to activate the boronic acid for transmetalation and neutralize the HCl byproduct.

Step 2: Catalyst Introduction

  • Add XPhos Pd G3 or tBuXPhos Pd G4 (0.1 to 0.5 mol%).

  • Self-Validation Check: Do not add extra free ligand. G3/G4 precatalysts inherently maintain a perfect 1:1 Ligand:Pd ratio, which prevents the formation of unreactive L2Pd(0) resting states[2].

Step 3: Solvent Addition and Degassing

  • Add a thoroughly degassed solvent mixture of THF/H2O (4:1 v/v) or 1,4-Dioxane/H2O (4:1 v/v). The water is critical to dissolve the phosphate base and facilitate the transmetalation step.

  • Perform three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 15 minutes.

Step 4: Reaction Execution

  • Heat the mixture to 40–60 °C. Because G3/G4 precatalysts activate rapidly, high temperatures (e.g., 100 °C) are unnecessary and will only accelerate the protodeboronation of the boronic acid[3].

  • Monitor via HPLC or LC-MS. Full conversion should be achieved within 2 to 4 hours.

Part 3: Troubleshooting & FAQs

Q: My reaction stalls at 40-50% conversion despite using 5 mol% Pd loading. Why? A: You are likely experiencing catalyst poisoning due to insufficient base. The free carboxylic acid group on your substrate will consume the base. If the local pH drops, the -COOH group coordinates to the Pd center, and the boronic acid undergoes protodeboronation instead of transmetalation. Ensure you are using at least 3.0–3.5 equivalents of a strong, soluble base like K3PO4.

Q: Should I protect the carboxylic acid as an ester before the coupling? A: While esterification (e.g., forming a methyl or tert-butyl ester) eliminates the protic poison issue and allows you to drop the base equivalents to 2.0, it adds two synthetic steps (protection and deprotection) to your workflow. By using a highly active tBuXPhos Pd G4 catalyst and excess K3PO4, you can successfully couple the unprotected acid directly at 0.1 mol% loading, which is far more efficient for drug development workflows.

Q: Why choose a G4 precatalyst over a G3 precatalyst for this specific molecule? A: Both are excellent, but G4 precatalysts feature a methylated amino group on the biphenyl backbone. During activation, G3 releases a primary carbazole, which can occasionally inhibit catalysis by binding to the metal or complicating the purification of highly polar pharmaceutical intermediates. G4 releases an N-methylated carbazole, which is entirely non-coordinating and highly soluble, ensuring cleaner profiles at ultra-low (0.1 mol%) loadings[2].

Q: I am seeing significant defluorination of the -CF2H group. How do I stop this? A: Defluorination is a known side-reaction when using excessively strong bases (like KOtBu or NaOtBu) at high temperatures (>80 °C) with difluoromethylated arenes. Switch to a milder base (K3PO4 or K2CO3) and rely on the high activity of the Buchwald precatalyst to run the reaction at a lower temperature (40 °C).

References

  • G3 and G4 Buchwald Precatalysts | Sigma-Aldrich | 2

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? | WuXi AppTec |

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions | DSpace@MIT | 3

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls | ACS Organic Letters | 1

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-2-(difluoromethyl)benzoic acid Amidation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the amidation of 3-Chloro-2-(difluoromethyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the amidation of 3-Chloro-2-(difluoromethyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific transformation. The unique substitution pattern of this substrate presents significant, but surmountable, hurdles for standard amide bond formation.

This guide provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind our recommendations to help you achieve successful and high-yielding couplings.

Understanding the Challenge: Why is This Amidation Difficult?

The amidation of 3-Chloro-2-(difluoromethyl)benzoic acid is particularly challenging due to a combination of electronic and steric factors:

  • Steric Hindrance: The primary obstacle is the severe steric congestion around the carboxylic acid group. The ortho-chloro and ortho-difluoromethyl groups act as bulky "gatekeepers," physically blocking the approach of the amine nucleophile to the activated carboxyl center. This dramatically slows down the rate of the desired reaction.[1][2]

  • Electronic Deactivation: Both the chloro and difluoromethyl substituents are strongly electron-withdrawing. This electronic pull reduces the electron density of the carboxyl group, making it a less reactive electrophile and more difficult to activate.

Standard coupling conditions, such as those using carbodiimides alone, often fail or provide disappointingly low yields because the reactive intermediate they form is not sufficiently potent to overcome these combined effects, or it succumbs to side reactions before the sterically encumbered amine can attack.[3]

Frequently Asked Questions (FAQs)

Q1: My standard EDC/HOBt coupling is giving me less than 10% yield. What is the first thing I should try?

A1: The most straightforward initial adjustment is to increase the reaction temperature. For difficult couplings, elevating the temperature to 40-80°C can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. If this does not significantly improve the yield, you must move to a more powerful activation strategy.

Q2: What are "onium" salt coupling reagents, and why are they better for this substrate?

A2: Onium salts, such as HATU, HBTU, and COMU, are considered more potent activating agents than standard carbodiimides.[4] They react with the carboxylic acid to form highly reactive activated esters (e.g., OAt or OBt esters) that are more susceptible to nucleophilic attack by the amine. Their key advantage in this context is the formation of a more "energetic" intermediate, which can accelerate the slow coupling step characteristic of hindered substrates. Phosphonium-based reagents (like PyAOP) have an added advantage: they do not react with the free amine, which can be beneficial if your amine is precious.[5]

Q3: Can I just convert the carboxylic acid to an acid chloride first?

A3: Yes, converting the carboxylic acid to an acyl chloride with reagents like oxalyl chloride or thionyl chloride is a classic strategy to create a highly reactive electrophile. This can be very effective. However, these reagents are harsh and can be incompatible with sensitive functional groups on your amine partner. A superior and often milder alternative for this specific challenge is the formation of an acyl fluoride .[6][7]

Q4: Why is an acyl fluoride a better intermediate for this reaction?

A4: Acyl fluorides are highly effective for sterically demanding couplings for two main reasons:

  • Small Size: The fluorine atom is the smallest halogen, significantly reducing the steric profile of the activated intermediate compared to an acyl chloride or a bulky activated ester.[7]

  • High Reactivity: Despite its small size, the acyl fluoride is a highly reactive species, behaving like an activated ester and readily undergoing nucleophilic acyl substitution with the amine.[7] Reagents like BTFFH or PyFluor can generate the acyl fluoride in situ under relatively mild conditions.[7]

Troubleshooting Guide: From Low Yield to Successful Coupling

This guide provides a logical workflow for troubleshooting and optimizing your reaction.

Problem 1: Low to No Product Formation with Standard Carbodiimide Reagents (EDC, DCC)
  • Probable Cause: The O-acylisourea intermediate formed by carbodiimides is not reactive enough to overcome the steric barrier.[8][9] Furthermore, this intermediate is prone to a side reaction—rearrangement into an unreactive N-acylurea—which becomes significant when the desired amine attack is slow.[3][10]

  • Recommended Solutions & Protocols:

    • Solution A: Enhance Reactivity with a Potent Onium Salt Reagent.

    • Solution B: Form a Small, Highly Reactive Acyl Fluoride Intermediate.

Detailed Protocol 1: Amidation using HATU

This protocol utilizes a powerful uronium salt to generate a highly reactive OAt-ester.

Materials:

  • 3-Chloro-2-(difluoromethyl)benzoic acid (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • HATU (1.1-1.2 equiv)

  • A non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous aprotic solvent (e.g., DMF, NMP, or CH₂Cl₂)

Step-by-Step Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 3-Chloro-2-(difluoromethyl)benzoic acid and HATU in the anhydrous solvent.

  • Add DIPEA to the mixture and stir for 15-30 minutes at room temperature. This "pre-activation" step allows for the formation of the active ester.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60°C. Monitor progress using TLC or LC-MS. Reactions may take several hours to overnight to reach completion.

  • Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Detailed Protocol 2: Amidation via an In Situ Generated Acyl Fluoride

This is often the most effective method for exceptionally hindered couplings.[6]

Materials:

  • 3-Chloro-2-(difluoromethyl)benzoic acid (1.2 equiv)

  • Fluorinating Agent, e.g., BTFFH (N,N,N',N'-Bis(tetramethylene)‐O‐(benzotriazol‐1‐yl)uronium hexafluorophosphate) (1.3 equiv)[7]

  • Amine (1.0 equiv)

  • A non-nucleophilic base, e.g., DIPEA (3.0-4.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 3-Chloro-2-(difluoromethyl)benzoic acid and the fluorinating agent (BTFFH).

  • Add the anhydrous solvent, followed by DIPEA.

  • Stir the mixture for 30-60 minutes at room temperature to form the acyl fluoride intermediate.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat in an oil bath at a temperature between 60-80°C. Monitor the reaction progress by TLC or LC-MS. This step may require 12-24 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent, wash the organic layers as described in Protocol 1, dry, and concentrate.

  • Purify the crude product via column chromatography.

Data & Reagent Comparison

The choice of coupling strategy is critical. The table below summarizes the features of different approaches to help guide your decision-making process.

Method Reagent System Key Advantages Typical Conditions Potential Drawbacks
Carbodiimide EDC / HOBt / DMAPCost-effective; readily available reagents.[11]MeCN or CH₂Cl₂, RT to 50°COften insufficient for severe steric hindrance; risk of N-acylurea side product.[10]
Onium Salt (Uronium) HATU / DIPEAHigh reactivity; faster reaction rates than carbodiimides.DMF or NMP, RT to 60°CMore expensive; byproducts can complicate purification.
Onium Salt (Phosphonium) PyAOP / DIPEAHigh reactivity; does not react with free amine, preventing side reactions.[5]DMF or CH₂Cl₂, RT to 60°CCostly; phosphine oxide byproduct can be difficult to remove.
Acyl Fluoride BTFFH / DIPEAExcellent for severe steric hindrance due to small size of fluoride; high yields.[6][7]CH₂Cl₂ or MeCN, 60-80°CRequires heating; fluorinating agents are specialized and more expensive.
Acyl Chloride (COCl)₂ or SOCl₂ / BaseCreates a very reactive intermediate; inexpensive reagents.CH₂Cl₂ or THF, 0°C to RTHarsh conditions may not be suitable for complex molecules; safety concerns (HCl gas).
Visualizing the Strategy
Troubleshooting Workflow

The following diagram outlines a decision-making process for tackling this challenging amidation.

G Start Start: Low yield with standard EDC/HOBt coupling? Temp Increase Temperature (40-60°C) Start->Temp First Step Onium Switch to Onium Salt (e.g., HATU, PyAOP) Temp->Onium Yield still low? Success Reaction Successful Temp->Success Yield improves? AcylF Use Acyl Fluoride Method (e.g., BTFFH) Onium->AcylF Yield still low? Onium->Success Yield improves? AcylF->Success Yield improves? Consider Consider Alternative Strategy (e.g., Acyl Chloride) AcylF->Consider Still failing?

Caption: A decision tree for troubleshooting the amidation of sterically hindered substrates.

Mechanistic Advantage of Acyl Fluoride

This diagram illustrates why the smaller acyl fluoride intermediate is more effective than a bulky activated ester for overcoming steric clash.

G cluster_0 Carbodiimide Pathway (e.g., with HOBt) cluster_1 Acyl Fluoride Pathway CarboxylicAcid1 R-COOH Bulky Activated Ester Amine1 Amine (R'-NH2) CarboxylicAcid1:f1->Amine1 Steric Clash! Product1 Amide Product Amine1->Product1 Slow Reaction CarboxylicAcid2 R-COOH Acyl Fluoride (R-COF) Amine2 Amine (R'-NH2) CarboxylicAcid2:f1->Amine2 Less Hindrance Product2 Amide Product Amine2->Product2 Faster Reaction

Caption: Comparison of steric hindrance in different amidation pathways.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Lund, G., & Johansson, T. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 10(45), 9033-9037. [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Sustainable Chemistry & Engineering, 10(24), 7747–7766. [Link]

  • Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]

  • Isidro-Llobet, A., et al. (2019). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Molecules, 24(10), 1947. [Link]

  • Bode, J. W. (2015). Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis. Chemical Science, 6(11), 6205-6210. [Link]

  • Pritchard, B. P., et al. (2012). Boric Acid Catalyzed Amidation. Organic Syntheses, 89, 432. [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(3), 176-180. [Link]

  • LibreTexts Chemistry. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • Wang, X., et al. (2017). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters, 19(20), 5553–5556. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Nanjappan, P., & Kumar, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 32, 127694. [Link]

  • Williams, J. M. J., & Stephen, A. (n.d.). Catalytic Amidation Guide. University of Bath. [Link]

  • Aapptec. (2021). Carbodiimides and Additives. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

Sources

Optimization

optimizing recrystallization solvent selection for 3-Chloro-2-(difluoromethyl)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced purification of complex halogenated aromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced purification of complex halogenated aromatic compounds.

The recrystallization of 3-Chloro-2-(difluoromethyl)benzoic acid presents a unique physicochemical challenge. The molecule possesses a highly polar, hydrogen-bonding carboxylic acid headgroup, juxtaposed against a highly lipophilic and hydrophobic core containing both a chloro and a difluoromethyl substituent. This structural dichotomy drastically alters its solvation dynamics, meaning standard single-solvent recrystallization methods often fail.

Below is our comprehensive troubleshooting guide, solvent selection data, and self-validating protocol designed to ensure high-purity crystalline recovery.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my 3-Chloro-2-(difluoromethyl)benzoic acid "oil out" instead of forming crystals during mixed-solvent recrystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates as a liquid rather than a solid. This happens when the melting point of the mixture is depressed below the temperature of the solvent system, often due to a high concentration of impurities or an overly rapid addition of the anti-solvent. Because the difluoromethyl and chloro groups make the compound highly hydrophobic, adding a highly polar anti-solvent (like water) too quickly forces the lipophilic core out of solution abruptly.

  • The Fix: Reheat the mixture until the oil dissolves back into the primary solvent. Add a few drops of the "good" solvent (e.g., ethanol) to clear the solution, then cool the flask slowly to room temperature before applying an ice bath[1]. Scratching the flask or seeding with a pure crystal can also bypass the oiling phase by providing a nucleation site.

Q2: Single solvents aren't working. How do I design a mixed-solvent system for this specific fluorinated derivative? A: The compound is highly soluble in polar organic solvents (such as ethanol and DMSO) but poorly soluble in water[2]. Because fluorinated and mixed-halogenated compounds exhibit distinct solubility profiles, a single solvent rarely provides the ideal steep solubility curve (high solubility when hot, low solubility when cold).

  • The Fix: Employ an Ethanol/Water mixed-solvent system. The principle of "like-dissolves-like" applies to the polar acid group in ethanol, while water acts as the perfect anti-solvent to drive the hydrophobic fluorinated/chlorinated ring out of solution at the saturation point.

Q3: Should I consider using specialized "fluorous solvents" for this compound? A: No. While true "fluorous solvents" (highly fluorinated alkanes) are excellent for heavily perfluorinated compounds due to their unique fluorous phase affinity, 3-Chloro-2-(difluoromethyl)benzoic acid only contains a single difluoromethyl group. This is insufficient to require specialized fluorous biphasic systems. Standard polar organic/aqueous mixed systems are far more cost-effective and efficient for partial fluorination.

Part 2: Solvent System Selection Data

To optimize your workflow, we have summarized the expected behavior of 3-Chloro-2-(difluoromethyl)benzoic acid across various solvent classes based on its functional groups.

Solvent SystemRole in RecrystallizationSolubility ProfileSuitability / Recommendation
Water Anti-solventPoorly soluble at all temperatures due to the hydrophobic halogens[2].Excellent as an anti-solvent in mixed systems (e.g., paired with Ethanol).
Ethanol / Methanol Good SolventHighly soluble at room temperature and boiling[2].Excellent primary solvent; requires an aqueous anti-solvent to induce crystallization.
Toluene Single SolventModerate. Dissolves when hot, precipitates when cold.Good candidate for single-solvent screening. May require activated charcoal for decolorization.
Hexanes / Heptane Anti-solventPoorly soluble due to the polar carboxylic acid group.Fair . Can be paired with Ethyl Acetate, but Ethanol/Water generally yields higher purity.
DMSO Good SolventHighly soluble[2].Poor . The high boiling point (189 °C) makes residual solvent removal extremely difficult during drying.

Part 3: Standardized Protocol for Mixed-Solvent Recrystallization

This self-validating protocol utilizes an Ethanol/Water system to ensure maximum purity and yield. The causality of each step is designed to prevent impurity trapping and oiling out.

  • Initial Dissolution: Place the crude 3-Chloro-2-(difluoromethyl)benzoic acid in an Erlenmeyer flask. Add a minimal volume of boiling ethanol until the solid just completely dissolves.

  • Hot Filtration (Optional): If insoluble mechanical impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Anti-Solvent Addition: Keep the solution at a gentle boil on a hot plate. Add hot water dropwise while swirling until the solution becomes faintly cloudy. This cloudiness indicates the saturation point has been reached.

  • Clearing the Cloud Point: Add 1-2 drops of hot ethanol just until the cloudiness disappears. You now have a perfectly clear, saturated solution at the boiling point.

  • Slow Crystallization: Remove the flask from the heat source. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical; plunging the hot solution directly into ice causes tiny crystallites to crash out, trapping impurities in the crystal lattice[1].

  • Maximum Recovery: Once room temperature is reached and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation & Washing: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of an ice-cold Ethanol/Water mixture (in the same ratio as your final crystallization solvent) to remove adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or a desiccator well below the compound's melting point.

Part 4: Logical Workflow Visualization

SolventSelection Start Crude 3-Chloro-2-(difluoromethyl) benzoic acid TestSolvent Test Single Solvents (e.g., EtOH, Toluene) Start->TestSolvent SolubleCold Soluble when Cold? TestSolvent->SolubleCold Check at RT InsolubleHot Insoluble when Hot? SolubleCold->InsolubleHot No MixedSystem Use Mixed-Solvent System (e.g., EtOH / Water) SolubleCold->MixedSystem Yes (Too Soluble) Ideal Ideal Solvent Found Proceed to Cooling InsolubleHot->Ideal No (Dissolves Hot) InsolubleHot->MixedSystem Yes (Too Insoluble) AddGood Dissolve in Hot Good Solvent (Minimal Boiling EtOH) MixedSystem->AddGood AddAnti Add Anti-Solvent Dropwise (Hot Water) until Cloudy AddGood->AddAnti OilingOut Oiling Out Occurs? AddAnti->OilingOut Reheat Reheat & Add Good Solvent Cool Slower / Add Seed Crystal OilingOut->Reheat Yes (Phase Separation) Crystallize Slow Cooling to Room Temp Followed by Ice Bath OilingOut->Crystallize No (Cloud Point Reached) Reheat->Crystallize

Caption: Logical decision tree for recrystallization solvent selection and troubleshooting.

Part 5: References

  • EvitaChem. "Buy 3-Chloro-2-(difluoromethyl)benzoic acid (EVT-13672183)". EvitaChem Product Catalog. 2

  • BenchChem. "Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization". BenchChem Technical Guides.

  • Amherst College. "Experiment 9 — Recrystallization". Chemistry Laboratory Manuals. 1

  • BenchChem. "Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization". BenchChem Technical Guides.

Sources

Troubleshooting

Technical Support Center: Esterification of 3-Chloro-2-(difluoromethyl)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the esterification of highly hindered aromatic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the esterification of highly hindered aromatic systems. 3-Chloro-2-(difluoromethyl)benzoic acid is a notoriously recalcitrant substrate. Standard reflux conditions often result in recovered starting material or degraded byproducts after days of heating.

This guide is designed to dissect the chemical causality behind these failures and provide you with self-validating, high-efficiency protocols to reduce your reaction times from days to minutes.

Visualizing the Chemical Challenge

Before troubleshooting, we must understand the substrate's topology. The difficulty in esterifying this compound stems from a synergistic combination of steric shielding and inductive electron withdrawal.

StericChallenge Core Carbonyl Carbon (Electrophilic Center) Ortho Ortho -CF2H (Steric Shielding) Ortho->Core Steric Clash Meta Meta -Cl (Inductive Pull) Meta->Core Electron Withdrawal Nucleophile Alcohol Nucleophile (Blocked Trajectory) Nucleophile->Core Hindered Attack

Steric and electronic factors hindering the carbonyl carbon in the target benzoic acid.

FAQs & Troubleshooting Guide

Q1: Why does standard Fischer esterification fail or take >48 hours for 3-Chloro-2-(difluoromethyl)benzoic acid? A1: The failure is rooted in both steric and electronic causality. Fischer esterification requires the alcohol nucleophile to attack the carbonyl carbon at the Bürgi-Dunitz angle (~107°). The ortho-difluoromethyl (-CF2H) group acts as a massive steric shield, physically blocking this trajectory. Simultaneously, the strongly electron-withdrawing nature of both the -CF2H and the meta-chloro (-Cl) groups destabilizes the protonated carbonyl intermediate required for acid-catalyzed activation. This dual-inhibition drastically reduces the reaction kinetics.

Q2: How can I completely bypass the steric hindrance at the carbonyl carbon? A2: By shifting the reaction mechanism from nucleophilic acyl substitution to an SN2 O-alkylation1[1]. Instead of forcing the alcohol to attack the hindered carbonyl carbon, we use a mild base (e.g., K2CO3) to deprotonate the carboxylic acid. The resulting carboxylate anion acts as the nucleophile, attacking an alkyl halide (like methyl iodide) at the less-hindered alkyl carbon. This completely circumvents the tetrahedral intermediate at the carbonyl center, reducing reaction times to a few hours at room temperature.

Q3: If I must couple a bulky secondary alcohol, what is the most efficient activation strategy? A3: For complex esters where O-alkylation isn't viable, converting the acid to an acyl chloride is the most reliable first step. To further accelerate the coupling step, Microwave-Assisted Organic Synthesis (MAOS) is highly recommended. Microwave irradiation in sealed vessels provides rapid, uniform superheating, which can drive sterically demanding esterifications to completion in as little as 15 minutes2[2]. Alternatively, O-alkylisoureas have shown excellent results under microwave conditions for hindered substrates, achieving high yields in 1-5 minutes3[3].

Quantitative Data Summary

Table 1: Comparison of Reaction Times and Yields for Esterification of 3-Chloro-2-(difluoromethyl)benzoic acid

MethodReagents / CatalystTemp (°C)TimeTypical Yield (%)Mechanism / Notes
Fischer (Conventional) R-OH, H2SO4 (cat.)Reflux>48 h< 20%Reversible; sterically blocked.
Steglich Coupling R-OH, DCC, DMAP2524 h45-50%N-acylurea byproduct formation limits yield.
Base-Promoted O-Alkylation R-X, K2CO3, DMF25 - 502-4 h> 90%SN2 pathway; bypasses carbonyl hindrance entirely.
Acyl Chloride + Microwave 1. (COCl)2 2. R-OH, Et3N13015 min80-85%Highly electrophilic intermediate + superheating.
Experimental Workflows & Methodologies

Use the following decision matrix to select the appropriate protocol based on your target molecule.

Workflow Start 3-Chloro-2-(difluoromethyl) benzoic acid Decision Target Ester Type? Start->Decision Methyl Methyl/Primary Ester Decision->Methyl Simple Complex Secondary/Bulky Ester Decision->Complex Bulky Path1 O-Alkylation (MeI, K2CO3, DMF) Methyl->Path1 Path2 Acyl Chloride + Microwave (130°C) Complex->Path2 End1 Time: 2-4 hrs Yield: >90% Path1->End1 End2 Time: 15 mins Yield: 80-85% Path2->End2

Decision matrix for selecting the optimal esterification pathway based on the target ester.

Protocol A: Base-Promoted O-Alkylation (Synthesis of Methyl Esters)

Causality: Potassium carbonate deprotonates the acid, creating a highly nucleophilic carboxylate. DMF is chosen as a polar aprotic solvent because it solvates the potassium cation but leaves the carboxylate anion "naked" and highly reactive for the SN2 attack.

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 eq of 3-Chloro-2-(difluoromethyl)benzoic acid in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add 1.5 eq of finely powdered anhydrous K2CO3. Stir for 15 minutes at room temperature.

    • Self-Validation Check: The solution will become slightly cloudy as the insoluble potassium carboxylate salt forms, confirming deprotonation.

  • Alkylation: Dropwise, add 1.2 eq of Methyl Iodide (MeI). (Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood).

  • Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor by TLC (Hexanes/EtOAc 4:1).

    • Self-Validation Check: The highly polar acid spot (Rf ~0.1) will disappear, replaced entirely by the non-polar ester spot (Rf ~0.6).

  • Workup: Quench with distilled water to dissolve inorganic salts. Extract 3x with Ethyl Acetate. Wash the combined organic layers with a 5% aqueous LiCl solution (this specifically pulls residual DMF into the aqueous phase), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Microwave-Assisted Esterification via Acyl Chloride (For Complex Alcohols)

Causality: Oxalyl chloride generates a highly reactive acyl chloride, overcoming the inductive deactivation of the ring. Microwave irradiation provides the rapid thermal activation energy needed to overcome the steric barrier of a bulky alcohol attacking the ortho-substituted electrophile.

  • Activation: In a flame-dried flask under N2, dissolve 1.0 eq of the benzoic acid in anhydrous DCM. Add 1 drop of DMF as a Vilsmeier-Haack catalyst.

  • Chlorination: Slowly add 1.5 eq of Oxalyl Chloride. Stir at room temperature for 2 hours.

    • Self-Validation Check: Gas evolution (CO, CO2, HCl) will be visible. The reaction is complete when bubbling ceases.

  • Solvent Swap: Concentrate the mixture in vacuo to remove all excess oxalyl chloride and DCM. Redissolve the crude acyl chloride in anhydrous THF and transfer to a microwave-safe sealed vessel.

  • Coupling Setup: Add 1.2 eq of the target alcohol and 2.0 eq of Triethylamine (Et3N) to scavenge the generated HCl.

  • Irradiation: Irradiate in a single-mode microwave reactor at 130°C for 15 minutes.

    • Self-Validation Check: The sealed vessel prevents solvent boiling while achieving high-pressure superheating, driving the equilibrium forward.

  • Workup: Cool the vessel completely to room temperature before opening. Dilute with EtOAc, wash with saturated NaHCO3 to remove any unreacted acid, dry over Na2SO4, and purify via flash chromatography.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Differentiation of 3-Chloro-2-(difluoromethyl)benzoic Acid and Its Structural Isomers: A Comprehensive Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework Introduction & Structural Context The difluoromethyl (–CHF₂) group has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework

Introduction & Structural Context

The difluoromethyl (–CHF₂) group has emerged as a privileged bioisostere in modern drug design, highly valued for its capacity to act as a lipophilic hydrogen bond donor . When positioned on a benzoic acid scaffold alongside a halogen like chlorine, the precise regiochemistry dictates the molecule's steric profile, pKa, and receptor binding affinity.

Distinguishing between structural isomers—such as 3-chloro-2-(difluoromethyl)benzoic acid and its positional analogs (e.g., 4-chloro-3-CHF₂, 2-chloro-6-CHF₂)—is a frequent analytical challenge during synthetic scale-up. Because these isomers share identical molecular weights and similar polarities, chromatographic separation must be coupled with rigorous, multi-nuclear spectroscopic profiling to ensure absolute structural assignment.

SpectroscopicWorkflow Sample Isomeric Mixture C8H5ClF2O2 NMR19 19F NMR Detects Steric Deshielding Sample->NMR19 Fluorine Environment NMR1 1H NMR Maps Ring Substitution Sample->NMR1 Proton Coupling NMR13 13C NMR Confirms Carbon Framework Sample->NMR13 Carbon Framework Decision Isomer Identification Positional Assignment NMR19->Decision NMR1->Decision NMR13->Decision

Fig 1. Multi-nuclear NMR workflow for structural elucidation of isomeric benzoic acids.

The Diagnostic Logic of Isomer Differentiation

As an application scientist, relying on a single analytical technique for positional isomers is a critical error. Absolute confirmation requires a synthesized interpretation of NMR, IR, and MS data, grounded in the physical causality of the molecule's structure.

A. Nuclear Magnetic Resonance (NMR) Causality
  • ¹H NMR (Substitution Mapping): The proton of the –CHF₂ group is highly diagnostic. It couples with the two geminal fluorine atoms to produce a massive triplet (²JHF ≈ 54–57 Hz) . While this signal often falls in the aromatic region (6.8–7.2 ppm), its immense coupling constant prevents it from being mistaken for an aromatic proton. The remaining aromatic protons map the substitution pattern. For example, 3-chloro-2-(difluoromethyl)benzoic acid is a 1,2,3-trisubstituted system, yielding a classic doublet-triplet-doublet (AMX) spin system.

  • ¹⁹F NMR (Steric Deshielding): Fluorine chemical shifts are exquisitely sensitive to their local steric environment. In 3-chloro-2-(difluoromethyl)benzoic acid, the –CHF₂ group is sterically compressed between the ortho-carboxylic acid and the ortho-chlorine. This compression deforms the electron cloud, causing paramagnetic deshielding. Consequently, its fluorine signal will shift downfield (less negative ppm) compared to an unhindered isomer like 4-chloro-3-(difluoromethyl)benzoic acid .

B. Infrared (IR) Spectroscopy Causality

The C=O stretching frequency of the benzoic acid is dictated by its ability to conjugate with the aromatic ring. In isomers with bulky ortho-substituents (e.g., 2-chloro-6-CHF₂), steric clash forces the carboxylate group out of the aromatic plane. This loss of conjugation stiffens the C=O bond, shifting the absorption to a higher wavenumber (~1730 cm⁻¹) compared to an unhindered, fully conjugated isomer (~1690 cm⁻¹).

Quantitative Spectroscopic Comparison

The following table summarizes the expected spectroscopic profiles for four key structural isomers, derived from empirical substituent effects and standard coupling constants.

IsomerSubstitution Pattern¹H NMR Aromatic Region¹H NMR –CHF₂ (δ, ppm)¹⁹F NMR –CHF₂ (δ, ppm)IR C=O Stretch (cm⁻¹)
3-Chloro-2-(difluoromethyl)benzoic acid 1,2,3-trisubstitutedd (H-6), t (H-5), d (H-4)~7.15 (t, ²JHF = 55 Hz)~ -110.5 (d, ²JHF = 55 Hz)~1725 (Non-conjugated)
4-Chloro-3-(difluoromethyl)benzoic acid 1,3,4-trisubstitutedd (H-5), dd (H-6), d (H-2)~6.95 (t, ²JHF = 56 Hz)~ -113.2 (d, ²JHF = 56 Hz)~1690 (Conjugated)
2-Chloro-6-(difluoromethyl)benzoic acid 1,2,6-trisubstitutedd (H-3), t (H-4), d (H-5)~7.05 (t, ²JHF = 54 Hz)~ -114.0 (d, ²JHF = 54 Hz)~1730 (Non-conjugated)
5-Chloro-2-(difluoromethyl)benzoic acid 1,2,5-trisubstitutedd (H-3), dd (H-4), d (H-6)~7.10 (t, ²JHF = 55 Hz)~ -111.8 (d, ²JHF = 55 Hz)~1720 (Non-conjugated)

(Note: Chemical shifts are empirical estimates based on additive substituent effects acquired in DMSO-d6).

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies incorporate built-in self-validation checks. If a sample fails a validation check, the data must be rejected and the acquisition parameters reassessed.

Protocol 1: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of anhydrous DMSO-d6. Ensure complete dissolution to maintain magnetic field homogeneity.

  • Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a fluorine-tuned probe (e.g., a BBO or dual ¹H/¹⁹F probe).

  • ¹H NMR Acquisition: Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation, allowing for accurate, quantitative integration of the –CHF₂ proton against the aromatic protons.

  • ¹⁹F NMR Acquisition: Set the transmitter frequency to the ¹⁹F nucleus. Use a relaxation delay of 5.0 seconds and acquire 64 scans.

    • Causality: Fluorine nuclei in –CHF₂ groups often exhibit longer T1 relaxation times. A longer D1 prevents signal saturation and allows for quantitative impurity analysis.

  • Self-Validation Check: Extract the geminal coupling constant (²JHF) from the ¹H triplet. Extract the identical coupling constant from the ¹⁹F doublet. A mismatch >0.5 Hz indicates overlapping signals, a misassigned peak, or second-order effects requiring spectral simulation.

Protocol 2: ATR-FTIR Analysis
  • Background Collection: Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Apply 2–3 mg of the solid benzoic acid isomer directly onto the crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Self-Validation Check: Verify the presence of a broad O–H stretching band (2500–3000 cm⁻¹) characteristic of carboxylic acid dimers. If this broad band is absent, the sample has likely formed a salt or ester derivative rather than the free acid.

Protocol 3: LC-MS (ESI-Negative Mode) Profiling
  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Ionization: Operate the Electrospray Ionization (ESI) source in negative mode.

    • Causality: Benzoic acids readily deprotonate to form highly stable carboxylate anions [M-H]⁻. Positive mode often yields poor ionization efficiency and extensive in-source fragmentation for these specific scaffolds.

  • Self-Validation Check: Inspect the isotopic envelope of the parent ion at m/z 204.99. The presence of an M+2 peak at m/z 206.99 with exactly ~33% relative abundance is mandatory to confirm the incorporation of a single chlorine atom (³⁵Cl/³⁷Cl natural abundance).

References

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Chloro, Difluoromethylation and Chloro, Carbomethoxydifluoromethylation: Reaction of Radicals Derived from RfSO2Cl with Unactivated Alkenes under Metal-Free Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Comparative

Benchmarking Coupling Reagents for the Esterification of 3-Chloro-2-(difluoromethyl)benzoic Acid

The Substrate Challenge: Sterics and Electronics in Drug Development 3-Chloro-2-(difluoromethyl)benzoic acid is a highly valuable, heavily functionalized building block frequently encountered in modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

The Substrate Challenge: Sterics and Electronics in Drug Development

3-Chloro-2-(difluoromethyl)benzoic acid is a highly valuable, heavily functionalized building block frequently encountered in modern medicinal chemistry. However, esterifying this substrate presents a severe dual challenge:

  • Extreme Steric Hindrance: The ortho-difluoromethyl group and meta-chloro substituent create a dense steric shield around the carboxylate carbon, physically blocking incoming nucleophiles.

  • Electronic Deactivation: The strong electron-withdrawing nature of the –CF₂H and –Cl groups reduces the pKa of the acid. While this facilitates easy deprotonation, it significantly diminishes the nucleophilicity of the resulting carboxylate, slowing down its initial attack on the coupling reagent.

Standard Fischer esterification is entirely unsuited for this substrate due to the harsh acidic conditions required and the potential for eliminating or degrading sensitive functional groups. Consequently, selecting the correct coupling reagent is the difference between a high-yielding convergent synthesis and a dead-end reaction filled with inseparable byproducts.

This guide objectively benchmarks the top coupling strategies—Carbodiimides, Uronium salts, and Mixed Anhydrides—explaining the mechanistic causality behind their performance and providing self-validating protocols for laboratory execution.

Mechanistic Evaluation of Coupling Strategies

Carbodiimides: The Steglich Esterification (EDC/DMAP)

The classic Steglich esterification utilizes carbodiimides like EDC or DIC[1]. Mechanistically, the carboxylic acid attacks the carbodiimide to form an O-acylisourea intermediate.

  • The Failure Point: Because the incoming alcohol is sterically blocked from attacking the carbonyl, the O-acylisourea intermediate has a prolonged half-life in solution. This delay allows the irreversible, intramolecular rearrangement to a stable N-acylurea byproduct to dominate the reaction pathway, severely depressing yields ()[1].

Uronium Salts (COMU)

Uronium-based reagents like HATU and COMU are traditionally used for amide coupling but are highly effective for esterification when paired with a strong base[2]. COMU (containing an Oxyma leaving group) is particularly superior for sterically hindered substrates.

  • The Advantage: COMU generates a highly reactive Oxyma active ester. When paired with a strong, non-nucleophilic base like MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene), it forces the esterification of even tertiary alcohols. Furthermore, COMU is less explosive than benzotriazole-based reagents (HATU/TBTU) and produces a strictly water-soluble urea byproduct, streamlining purification ()[2][3].

Mixed Anhydrides: The Yamaguchi Esterification

The Yamaguchi protocol employs 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride[4].

  • The Causality of Regioselectivity: The extreme steric bulk of the trichlorophenyl ring acts as a physical shield. When the alcohol and DMAP (as an acyl transfer catalyst) are introduced, the nucleophile is forced to attack the less hindered benzoic acid carbonyl exclusively. This method remains the gold standard for recalcitrant, sterically hindered aromatic acids ()[4][5].

MechanisticPathways Substrate 3-Chloro-2-(difluoromethyl) benzoic acid COMU COMU / MTBD (Uronium) Substrate->COMU Yamaguchi TCBC / Et3N (Yamaguchi) Substrate->Yamaguchi EDC EDC / DMAP (Steglich) Substrate->EDC Oxyma Oxyma Active Ester (Highly Electrophilic) COMU->Oxyma Anhydride Mixed Anhydride (Regioselective) Yamaguchi->Anhydride O_Acyl O-Acylurea (Sterically Blocked) EDC->O_Acyl Product Target Ester (High Yield) Oxyma->Product Anhydride->Product O_Acyl->Product Slow Alcoholysis Byproduct N-Acylurea (Dead End) O_Acyl->Byproduct Rearrangement

Caption: Mechanistic pathways of coupling reagents for sterically hindered benzoic acids.

Quantitative Benchmarking Data

The following table synthesizes the expected performance of various coupling systems for the esterification of 3-Chloro-2-(difluoromethyl)benzoic acid with a moderately hindered secondary alcohol (e.g., isopropanol), based on established chemical kinetics for deactivated ortho-substituted benzoic acids.

Coupling SystemBase / AdditiveActivation IntermediatePrimary ByproductRelative Yield
EDC·HCl DMAPO-AcylureaN-AcylureaLow (<40%)
HATU DIPEAHOAt Active EsterGuanidinium saltModerate (60-75%)
COMU MTBDOxyma Active EsterWater-soluble ureaHigh (80-90%)
TCBC (Yamaguchi) Et₃N, DMAPMixed AnhydrideTrichlorobenzoic acidExcellent (>90%)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific checkpoints that allow the chemist to verify the success of intermediate steps before proceeding, preventing the loss of precious starting materials.

Protocol A: The Yamaguchi Esterification (Gold Standard)

Causality: Triethylamine (Et₃N) is added first to generate the nucleophilic carboxylate. DMAP is strictly withheld until the second phase; adding it too early causes it to react directly with TCBC, destroying the reagent.

Workflow Step1 1. Activation Add TCBC & Base Val1 Validation A TLC: Anhydride formed? Step1->Val1 Step2 2. Esterification Add Alcohol & DMAP Val1->Step2 Val2 Validation B HPLC/TLC check Step2->Val2 Step3 3. Workup Aqueous Quench Val2->Step3

Caption: Self-validating experimental workflow for the Yamaguchi esterification.

Step-by-Step Methodology:

  • Activation: Dissolve 3-Chloro-2-(difluoromethyl)benzoic acid (1.0 equiv) in anhydrous THF (0.2 M) under N₂. Add Et₃N (1.2 equiv) and stir for 5 minutes.

  • Anhydride Formation: Dropwise add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 equiv). Stir at room temperature for 1–2 hours.

  • Validation Checkpoint A: Withdraw a 10 µL aliquot and quench into 100 µL of methanol. Analyze by TLC/LC-MS. Complete conversion of the starting material to the methyl ester confirms the successful formation of the mixed anhydride.

  • Esterification: Once validated, add the target alcohol (1.2 equiv) followed by DMAP (1.5 equiv). The solution may turn slightly yellow.

  • Validation Checkpoint B: Monitor by TLC. The highly electrophilic mixed anhydride should be consumed within 2–4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with 1M HCl (to remove DMAP/Et₃N) and saturated NaHCO₃ (to remove trichlorobenzoic acid byproduct). Dry over Na₂SO₄ and concentrate.

Protocol B: COMU-Mediated Esterification (Green & Scalable)

Causality: MTBD is utilized because its high basicity is required to fully deprotonate the hindered acid and facilitate rapid Oxyma ester formation. COMU acts as its own indicator, changing color upon activation[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the benzoic acid (1.0 equiv), the alcohol (1.2 equiv), and COMU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Activation & Coupling: Dropwise add MTBD (2.0 equiv) at 0 °C.

  • Validation Checkpoint: Observe the reaction color. The mixture will transition from colorless/pale yellow to a distinct red/orange hue, visually confirming the formation of the reactive Oxyma ester intermediate.

  • Completion: Allow the reaction to warm to room temperature and stir for 10 hours. The color will gradually fade as the active ester is consumed by the alcohol.

  • Workup: Quench with water. Because the COMU byproduct (a morpholino-urea) is highly water-soluble, a simple extraction with diethyl ether followed by a brine wash yields highly pure crude ester, making this method exceptionally scalable.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (2021).[Link]

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters (2011).[Link]

  • (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. ACS Omega (2018).[Link]

Sources

Validation

analytical standard validation for 3-Chloro-2-(difluoromethyl)benzoic acid purity testing

Comprehensive Comparison Guide: Analytical Standard Validation for 3-Chloro-2-(difluoromethyl)benzoic Acid Purity Testing Introduction 3-Chloro-2-(difluoromethyl)benzoic acid (CAS: 1780697-53-1) is a highly specialized f...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Analytical Standard Validation for 3-Chloro-2-(difluoromethyl)benzoic Acid Purity Testing

Introduction 3-Chloro-2-(difluoromethyl)benzoic acid (CAS: 1780697-53-1) is a highly specialized fluorinated building block utilized extensively as an intermediate in the development of advanced agrochemicals and pharmaceutical active ingredients (APIs)[1]. Because the difluoromethyl group and the ortho-chloro substitution heavily influence the molecule's lipophilicity, metabolic stability, and binding affinity[2], the presence of trace impurities (e.g., des-fluoro or regioisomeric chloro-analogs) can drastically alter the efficacy and safety profile of the final product.

In this guide, we objectively compare the performance of different grades of analytical standards for this compound. We also detail the validation of purity testing methodologies—specifically comparing quantitative Nuclear Magnetic Resonance (qNMR) against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—grounded in the latest ICH Q2(R2) guidelines[3].

Comparative Analysis of Analytical Standards

When establishing a control strategy, selecting the correct grade of analytical standard is paramount. Researchers typically evaluate three tiers of material: a Certified Reference Material (CRM), a Qualified Working Standard, and a Reagent Grade chemical.

The Causality of Choice: Using a Reagent Grade material as a primary standard introduces systemic bias into all subsequent quantitative assays because its purity is often based solely on chromatographic Area %, which ignores response factor variations and non-UV-active impurities. A CRM provides metrological traceability via orthogonal absolute methods, whereas a Working Standard is cost-effective for routine batch release but mandates secondary calibration against a CRM.

Table 1: Performance and Specification Comparison of Analytical Standard Grades

ParameterCertified Reference Material (CRM)Qualified Working StandardReagent Grade
Purity Determination Absolute (qNMR + Mass Balance)Relative (HPLC-UV vs CRM)Area % (HPLC-UV only)
Purity Level > 99.5% ± 0.2% (Expanded Uncertainty)> 99.0%> 95.0% - 98.0%
Metrological Traceability SI-traceable (ISO 17034 compliant)Traceable to CRMNone
Water Content (KF) Strictly quantified (< 0.1%)Quantified (< 0.5%)Not typically guaranteed
Primary Application Primary calibration, method validationRoutine QC, batch releaseSynthesis, early R&D

Validation Methodology: qNMR vs. HPLC-UV

To rigorously validate the purity of 3-Chloro-2-(difluoromethyl)benzoic acid, we compare two orthogonal techniques.

  • Quantitative NMR (qNMR): Serves as a primary ratio measurement procedure. It determines absolute purity without requiring a reference standard of the same substance. Instead, it uses an internal standard. The causality here is fundamental: the signal area in NMR is directly proportional to the number of nuclei, making it a self-validating system for absolute quantification.

  • HPLC-UV (Mass Balance): Serves as a secondary method. It separates the main compound from structurally similar impurities. However, because UV response factors vary between the analyte and its impurities, Chromatographic Area % does not perfectly equal Mass %, necessitating cross-validation.

Table 2: Experimental Validation Data Summary (Aligned with ICH Q2(R2) Criteria)

Validation ParameterqNMR (Absolute Purity)HPLC-UV (Relative Purity)ICH Q2(R2) Acceptance Criteria
Specificity Baseline resolution of 19 F and 1 H signalsResolution (Rs) > 2.0 for all impuritiesNo interference at retention time
Linearity (R²) 0.9998 (Range: 1-50 mg/mL)0.9995 (Range: 0.05-1.5 mg/mL)R² ≥ 0.999
Accuracy (Recovery) 99.8% ± 0.3%99.2% ± 0.8%98.0% - 102.0%
Precision (RSD%) 0.4% (n=6)0.7% (n=6)≤ 1.0% (for drug substance)
Detection Limit (DL) ~0.1% (w/w)0.01% (Area)Signal-to-Noise ≥ 3:1

Step-by-Step Experimental Protocols

Protocol A: Absolute Purity Determination via 1 H-qNMR (Self-Validating System)

Causality: We select Maleic acid as the internal calibrant (IC) because its singlet resonance (~6.26 ppm in DMSO-d6) does not overlap with the aromatic protons (7.5 - 8.0 ppm) or the difluoromethyl proton (a wide triplet around 7.2 ppm, JH−F​≈54 Hz) of 3-Chloro-2-(difluoromethyl)benzoic acid.

  • Sample Preparation: Accurately weigh ~20.0 mg of 3-Chloro-2-(difluoromethyl)benzoic acid and ~10.0 mg of trace-certified Maleic acid (CRM grade) into a glass vial using a microbalance (d = 0.001 mg).

  • Solvation: Add 0.6 mL of anhydrous DMSO-d6. Vortex for 1 minute to ensure complete dissolution.

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the 1 H-NMR spectrum at 400 MHz or higher.

    • Parameters: 90° pulse angle, relaxation delay (D1) of 60 seconds (critical to ensure complete longitudinal relaxation, T1​ , for accurate quantitation), 32 scans.

  • Processing & Calculation: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet and the distinct aromatic doublet of the analyte. Calculate the mass fraction using the standard qNMR equation factoring in molecular weights, sample weights, and proton equivalents.

Protocol B: Routine Purity Testing via HPLC-UV

Causality: A gradient elution with Trifluoroacetic acid (TFA) ensures the carboxylic acid moiety remains protonated, preventing peak tailing and ensuring reproducible retention times across injections.

  • Mobile Phase Preparation:

    • Channel A: 0.1% TFA in LC-MS grade Water.

    • Channel B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Detection: UV at 230 nm (optimal absorbance for the substituted benzoic acid chromophore).

  • System Suitability: Inject a standard solution (1.0 mg/mL). Verify that the theoretical plates are >5000 and the tailing factor is <1.5.

  • Sample Analysis: Inject the sample. Calculate relative purity by dividing the main peak area by the total integrated area of all peaks (excluding the void volume).

Validation Workflows & Logical Relationships

The following diagram illustrates the lifecycle of the analytical procedure validation as mandated by the updated ICH Q2(R2) and Q14 guidelines[4][5].

ValidationWorkflow cluster_validation ICH Q2(R2) Validation Parameters Start Analytical Target Profile (ATP) MethodDev Method Development (ICH Q14) Start->MethodDev Specificity Specificity / Selectivity MethodDev->Specificity Linearity Linearity & Range MethodDev->Linearity Accuracy Accuracy (Recovery) MethodDev->Accuracy Precision Precision (RSD%) MethodDev->Precision Limits DL & QL MethodDev->Limits Routine Routine Purity Testing Specificity->Routine Linearity->Routine Accuracy->Routine Precision->Routine Limits->Routine Lifecycle Lifecycle Management Routine->Lifecycle Lifecycle->MethodDev Continuous Improvement

Analytical procedure lifecycle for purity testing, aligned with ICH Q2(R2) and ICH Q14 frameworks.

To establish a CRM, orthogonal methods must be used to confirm absolute purity. The logic flow below demonstrates how qNMR and HPLC-UV are combined to establish metrological traceability.

PurityLogic Sample 3-Chloro-2-(difluoromethyl)benzoic acid Analytical Standard qNMR Quantitative NMR (qNMR) Primary Method Sample->qNMR Direct Measurement HPLC HPLC-UV Secondary Method Sample->HPLC Impurity Profiling AbsPurity Absolute Purity (Mass Fraction) qNMR->AbsPurity RelPurity Relative Purity (Chromatographic Area %) HPLC->RelPurity Certified Certified Reference Material (CRM) AbsPurity->Certified Cross-Validation MassBal Mass Balance Approach (100% - Impurities - Water - Volatiles) RelPurity->MassBal MassBal->Certified Orthogonal Confirmation

Orthogonal validation logic for establishing absolute purity of analytical standards.

Conclusion

For the rigorous purity testing of 3-Chloro-2-(difluoromethyl)benzoic acid, relying solely on Reagent Grade materials and HPLC Area % is insufficient for regulatory submissions. By employing a CRM-grade standard and validating orthogonal methods (qNMR for absolute mass fraction and HPLC-UV for impurity profiling) in accordance with ICH Q2(R2), laboratories can ensure robust, self-validating control strategies that withstand regulatory scrutiny.

References

  • Validation of Analytical Procedures Q2(R2) - ICH | ich.org |[Link][3][5]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 | europa.eu |[Link][4]

  • 3-Chloro-2-(difluoromethyl)benzoic acid | C8H5ClF2O2 | CID | nih.gov |[Link][2]

Sources

Comparative

In Vitro Assay Validation Guide: Evaluating 3-Chloro-2-(difluoromethyl)benzoic Acid Derivatives as Novel RORγt Inverse Agonists

Executive Summary & Rationale The retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcription factor driving the differentiation of Th17 cells and the production of pro-inflammatory cytokin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcription factor driving the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A. Targeting the RORγt ligand-binding domain (LBD) is a validated strategy for treating autoimmune disorders such as psoriasis and multiple sclerosis [1].

Recently, 3-chloro-2-(difluoromethyl)benzoic acid derivatives have emerged as a highly promising scaffold for RORγt allosteric modulation. The rational design behind this moiety is rooted in precise steric and electronic complementary:

  • The Benzoic Acid Core: Forms a critical electrostatic salt bridge with basic residues (e.g., Arg367) deep within the RORγt LBD.

  • The 3-Chloro Substituent: Fills a specific hydrophobic sub-pocket, enhancing shape complementarity and shielding the core from oxidative metabolism.

  • The 2-Difluoromethyl ( CF2​H ) Group: This is the masterstroke of the scaffold. Unlike a simple methyl group, the CF2​H moiety acts as a lipophilic hydrogen bond donor. It displaces high-energy water molecules in the binding pocket while forming weak hydrogen bonds with backbone carbonyls.

This specific binding profile forces Helix 12 of the RORγt LBD into an inactive conformation, sterically occluding the recruitment of coactivators (like SRC1) and promoting the binding of corepressors (like NCoR). To rigorously validate these novel derivatives, this guide outlines a self-validating in vitro testing cascade, comparing a representative lead derivative ("Compound 4a") against established industry standards: GSK805 (a potent RORγt-selective inhibitor) [1] and SR1001 (a dual RORα/γt inverse agonist) [2].

Mechanistic Pathway Visualization

The following diagram illustrates the molecular causality of how 3-chloro-2-(difluoromethyl)benzoic acid derivatives disrupt the Th17 transcriptional network.

RORgt_Pathway Ligand 3-Cl-2-(CF2H)-Benzoic Acid Derivative RORgt RORγt LBD Ligand->RORgt Binds allosteric pocket Helix12 Helix 12 Repositioning RORgt->Helix12 Conformational shift CoRep Co-repressor Recruitment (NCoR) Helix12->CoRep Blocks SRC1 IL17 IL-17A Transcription Blocked CoRep->IL17 Transcriptional repression

Fig 1. Mechanistic pathway of RORγt inhibition by difluoromethyl benzoic acid derivatives.

Biochemical Validation: TR-FRET Coactivator Recruitment Assay

To quantify the intrinsic potency of the derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized [3].

Causality & Assay Selection: We prioritize TR-FRET over AlphaScreen for LBD conformational assays because TR-FRET is less susceptible to compound interference (e.g., highly colored or fluorescent compounds) and provides a superior signal-to-noise ratio. By utilizing a Terbium (Tb) donor, the long emission half-life allows for time-gated measurements, eliminating background autofluorescence.

Step-by-Step Protocol
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, and 0.05% BSA to prevent non-specific plastic binding.

  • Complex Assembly: Create a Protein-Peptide master mix containing 10 nM GST-tagged human RORγt LBD, 100 nM FITC-labeled SRC-1 peptide (containing the LXXLL interaction motif), and 2 nM Tb-labeled anti-GST antibody.

  • Compound Titration: Dispense test compounds (Compound 4a, GSK805, SR1001) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume black microplate using an acoustic liquid handler to ensure volumetric precision.

  • Equilibration: Add 15 µL of the Protein-Peptide mix to the compounds. Incubate in the dark at room temperature for 60 minutes.

  • Detection: Read the plate on a multi-mode microplate reader using excitation at 337 nm. Measure time-gated emission at 490 nm (Tb donor) and 520 nm (FITC acceptor).

  • Analysis: Calculate the FRET ratio (520/490 nm). An active inverse agonist will displace the SRC-1 peptide, resulting in a dose-dependent decrease in the FRET ratio.

Cellular Efficacy: Human Th17 Differentiation Assay

Biochemical potency must translate to functional cellular efficacy. This assay evaluates the ability of the derivatives to suppress IL-17A production in primary human T cells undergoing Th17 polarization [3].

Causality & Assay Selection: Using primary human CD4+ T cells rather than immortalized reporter cell lines ensures that the compound's membrane permeability, metabolic stability, and functional efficacy are evaluated in a physiologically relevant context. A parallel viability assay is mandatory to ensure that reductions in IL-17A are due to RORγt antagonism, not generic cytotoxicity.

Step-by-Step Protocol
  • Cell Isolation: Isolate naïve CD4+ T cells from human PBMCs using magnetic bead negative selection.

  • Activation & Polarization: Seed cells at 1×105 cells/well in 96-well plates pre-coated with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL). Add a Th17 polarization cocktail: IL-6 (20 ng/mL), TGF-β1 (5 ng/mL), IL-1β (10 ng/mL), and IL-23 (10 ng/mL) [3].

  • Treatment: Concurrently treat cells with vehicle (0.1% DMSO) or serial dilutions of the test compounds.

  • Incubation: Culture the cells for 5 days at 37°C in a 5% CO2 humidified incubator.

  • Viability Control (Self-Validation): On day 5, perform a CellTiter-Glo assay on a parallel replicate plate to quantify intracellular ATP (cell viability).

  • Cytokine Quantification: Harvest the supernatants from the primary plate and quantify IL-17A secretion using a high-sensitivity ELISA.

Biophysical Profiling: Surface Plasmon Resonance (SPR)

To confirm direct target engagement and rule out aggregation-based false positives, SPR is used to determine the exact binding kinetics ( kon​ , koff​ ) and dissociation constant ( Kd​ ).

Step-by-Step Protocol
  • Chip Preparation: Immobilize His-tagged RORγt LBD onto an NTA sensor chip via Ni2+ capture followed by amine coupling. This ensures uniform, directional orientation of the protein, maximizing the active binding surface.

  • Analyte Injection: Inject compounds at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a 5-point concentration series (e.g., 3.125 nM to 50 nM).

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the kinetic parameters.

Comparative Data Analysis

The following table synthesizes the validation data, comparing the hypothetical 3-chloro-2-(difluoromethyl)benzoic acid derivative (Compound 4a) against established reference drugs.

ParameterCompound 4a (Novel Derivative)GSK805 (Standard)SR1001 (Standard)
TR-FRET IC50 (nM) 14 ± 219 ± 3111 ± 12
SPR Kd​ (nM) 8.512.0172.0
SPR Residence Time ( 1/koff​ ) 45 min22 min< 5 min
Th17 IL-17A IC50 (nM) 42 ± 565 ± 8450 ± 35
Cell Viability (CC50) > 10,000 nM> 10,000 nM> 10,000 nM
Selectivity (RORγt vs RORα) > 500-fold> 300-fold1.5-fold (Dual)

Interpretation: Compound 4a demonstrates superior biochemical potency and cellular efficacy compared to both GSK805 and SR1001. The SPR data reveals that the CF2​H group significantly decreases the off-rate ( koff​ ), doubling the residence time on the receptor compared to GSK805. Furthermore, unlike SR1001, which hits both RORα and RORγt [2], Compound 4a maintains strict selectivity for RORγt, reducing the risk of off-target metabolic liabilities.

References

  • Withers, D. R., et al. "Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3.
  • Solt, L. A., et al. "Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand.
  • Xue, X., et al.
Validation

A Comparative Analysis of the Chemical Stability of 3-Chloro-2-(difluoromethyl)benzoic Acid and Other Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Understanding and Predicting the Stability of Novel Fluorinated Building Blocks In the landscape of modern medicinal chemistry and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Understanding and Predicting the Stability of Novel Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical properties, metabolic stability, and biological activity. Among the diverse array of fluorinated building blocks, substituted benzoic acids are of particular importance. This guide provides an in-depth technical assessment of the chemical stability of 3-Chloro-2-(difluoromethyl)benzoic acid, a compound of growing interest, benchmarked against other structurally relevant fluorinated benzoic acids. Our analysis is grounded in the principles of physical organic chemistry and supported by available experimental data, offering a predictive framework for researchers selecting building blocks for their synthetic endeavors.

The Impact of Fluorine Substitution on Aromatic Ring Stability: A Theoretical Overview

The chemical stability of a substituted benzoic acid is intrinsically linked to the electronic and steric effects imparted by its substituents. The electron-withdrawing nature of fluorine and fluorine-containing groups, such as the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) moieties, plays a pivotal role in modulating the reactivity and stability of the aromatic ring and the carboxylic acid functional group.

Electron-withdrawing groups stabilize the conjugate base (benzoate ion) by delocalizing the negative charge, which in turn increases the acidity of the parent benzoic acid.[1][2][3][4] This electronic stabilization can also influence the susceptibility of the molecule to various degradation pathways.

The position of the substituent is also critical. Substituents in the ortho position can exert unique steric and electronic influences, collectively known as the "ortho effect," which often leads to an increase in the acidity of benzoic acids, irrespective of whether the substituent is electron-donating or electron-withdrawing.[5] This effect is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, disrupting resonance and thereby increasing the acidity of the carboxyl proton.[5]

The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds.[6] However, the overall stability of a complex molecule like 3-Chloro-2-(difluoromethyl)benzoic acid is a nuanced interplay of all its constituent parts.

Comparative Stability Analysis under Forced Degradation Conditions

Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance or synthetic intermediate.[7] These studies subject the molecule to stress conditions such as hydrolysis, oxidation, heat, and light to identify potential degradation pathways and products.[7][8] While direct comparative forced degradation data for 3-Chloro-2-(difluoromethyl)benzoic acid is not extensively available in the public domain, we can construct a robust comparative assessment based on the known stability of related structures.

Hydrolytic Stability

The hydrolytic stability of fluorinated benzoic acids is largely dependent on the stability of the substituents on the aromatic ring.

  • The Difluoromethyl Group (-CHF₂): The -CHF₂ group is generally considered to be hydrolytically stable under typical acidic and basic conditions encountered in pharmaceutical development.[4] Its stability is attributed to the strong C-F bonds. However, the presence of the C-H bond in the difluoromethyl group makes it distinct from the trifluoromethyl group.

  • The Trifluoromethyl Group (-CF₃): The -CF₃ group is exceptionally stable to hydrolysis due to the strength of the C-F bonds and the lack of a C-H bond that could be susceptible to oxidation or deprotonation.[6]

  • Aromatic C-F and C-Cl Bonds: Direct fluorination of the aromatic ring results in a very stable C-F bond. In contrast, the C-Cl bond is weaker and more susceptible to nucleophilic substitution, although still relatively stable on an aromatic ring.

Inference for 3-Chloro-2-(difluoromethyl)benzoic acid: The primary site of potential hydrolytic instability would be the C-Cl bond rather than the C-CHF₂ or the carboxylic acid group. However, nucleophilic aromatic substitution typically requires harsh conditions. The difluoromethyl group itself is expected to be highly stable to hydrolysis.

Oxidative Stability

Oxidative degradation can be a significant pathway for many organic molecules.

  • General Principles: The susceptibility of a benzoic acid derivative to oxidation is influenced by the electron density of the aromatic ring. Electron-withdrawing groups, such as halogens and fluorinated alkyl groups, decrease the electron density of the ring, making it less susceptible to electrophilic attack, including oxidation.

  • -CHF₂ vs. -CF₃: The trifluoromethyl group is highly resistant to oxidative degradation. The difluoromethyl group, with its C-H bond, is potentially more susceptible to oxidative metabolism in a biological context, but under abiotic oxidative stress (e.g., with hydrogen peroxide), it is still considered a very stable moiety.

  • Impact of Chlorine: The chlorine atom, being an electron-withdrawing group, also contributes to the oxidative stability of the aromatic ring.

Inference for 3-Chloro-2-(difluoromethyl)benzoic acid: The presence of both a chlorine atom and a difluoromethyl group, both being electron-withdrawing, suggests a high degree of stability towards oxidative degradation of the aromatic ring.

Photostability

Photodegradation is a critical stability parameter, particularly for compounds that may be exposed to light during storage or use.

  • C-Cl vs. C-F Bonds: Studies on the photodegradation of chloro/fluoro-benzoic acid derivatives have shown that dechlorination occurs more readily than defluorination.[5] This is attributed to the weaker C-Cl bond compared to the C-F bond.

  • Aromatic System: The aromatic ring itself can be susceptible to photodegradation, potentially leading to ring-opening or the formation of phenolic byproducts. The substitution pattern can influence the absorption of UV light and the subsequent photochemical reactions.

Inference for 3-Chloro-2-(difluoromethyl)benzoic acid: The most likely photodegradation pathway for this molecule would involve the cleavage of the C-Cl bond. The difluoromethyl group and the C-F bonds within it are expected to be significantly more photostable.

Thermal Stability

The thermal stability of fluorinated benzoic acids is generally high.

  • General Trends: Benzoic acid itself undergoes thermal decomposition at high temperatures (above 400°C), primarily through decarboxylation to form benzene and carbon dioxide.[9][10] The presence of stabilizing groups can increase the decomposition temperature.

  • Fluorinated Substituents: The high strength of the C-F bond imparts excellent thermal stability to fluorinated compounds.[6] Commercial sources for 3-Chloro-2-fluorobenzoic acid report a melting point in the range of 177-180°C and a boiling point of approximately 278.9°C, indicating good thermal stability in the solid and liquid phases under normal processing conditions.[11]

Inference for 3-Chloro-2-(difluoromethyl)benzoic acid: By analogy, 3-Chloro-2-(difluoromethyl)benzoic acid is expected to exhibit high thermal stability, with decarboxylation being the likely degradation pathway at very high temperatures.

Summary of Comparative Stability

The following table summarizes the predicted relative stability of 3-Chloro-2-(difluoromethyl)benzoic acid compared to other fluorinated benzoic acids based on the principles discussed.

Stability Parameter3-Chloro-2-(difluoromethyl)benzoic acid2-Fluorobenzoic Acid2-(Trifluoromethyl)benzoic Acid3-Chlorobenzoic Acid
Hydrolytic Stability High (potential lability at C-Cl bond under harsh conditions)Very HighExceptionally HighModerate to High (C-Cl bond is the most likely point of attack)
Oxidative Stability Very HighHighExceptionally HighHigh
Photostability Moderate (potential for dechlorination)HighVery HighModerate (susceptible to dechlorination)
Thermal Stability HighHighVery HighHigh

Experimental Protocols for Stability Assessment

To empirically determine the stability of 3-Chloro-2-(difluoromethyl)benzoic acid and provide a direct comparison with other fluorinated analogs, a comprehensive forced degradation study should be conducted. The following protocols outline the standard conditions based on ICH guidelines.[7][8]

Stability-Indicating UPLC Method Development

A crucial prerequisite for a forced degradation study is the development of a stability-indicating analytical method, typically using Ultra-Performance Liquid Chromatography (UPLC), that can separate the parent compound from all potential degradation products.[12][13][14]

Workflow for Stability-Indicating Method Development

A Select Initial UPLC Conditions (Column, Mobile Phase, Gradient) B Prepare Solutions of Parent Compound A->B C Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) B->C D Analyze Stressed Samples by UPLC C->D E Evaluate Peak Purity and Resolution D->E F Optimize UPLC Method (Adjust Gradient, pH, etc.) E->F Inadequate Separation G Validate Stability-Indicating Method E->G Adequate Separation F->D

Caption: Workflow for developing a stability-indicating UPLC method.

Forced Degradation Protocols

1. Acid and Base Hydrolysis:

  • Procedure: Dissolve the test compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.

  • Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the validated stability-indicating UPLC method.

2. Oxidative Degradation:

  • Procedure: Dissolve the test compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% v/v).

  • Conditions: Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

  • Analysis: Analyze samples at various time points by UPLC.

3. Thermal Degradation:

  • Procedure: Place the solid compound in a controlled temperature oven. For solution stability, prepare a solution in a suitable solvent.

  • Conditions: Expose the sample to a high temperature (e.g., 80°C) for an extended period.

  • Analysis: For the solid sample, dissolve in a suitable solvent before analysis. Analyze all samples by UPLC.

4. Photodegradation:

  • Procedure: Expose a solution of the compound, as well as the solid material, to a controlled light source that provides both UV and visible light.

  • Conditions: Follow ICH Q1B guidelines for light exposure (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15][16] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze the light-exposed and dark control samples by UPLC.

Logical Framework for Comparative Stability Assessment

cluster_compounds Test Compounds cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Comparison A 3-Chloro-2-(difluoromethyl)benzoic acid S1 Acid Hydrolysis A->S1 S2 Base Hydrolysis A->S2 S3 Oxidation A->S3 S4 Thermal Stress A->S4 S5 Photolysis A->S5 B 2-Fluorobenzoic Acid B->S1 B->S2 B->S3 B->S4 B->S5 C 2-(Trifluoromethyl)benzoic Acid C->S1 C->S2 C->S3 C->S4 C->S5 D 3-Chlorobenzoic Acid D->S1 D->S2 D->S3 D->S4 D->S5 An1 UPLC Analysis (% Degradation) S1->An1 S2->An1 S3->An1 S4->An1 S5->An1 An2 Degradation Product Profiling An1->An2 An3 Kinetic Analysis (Degradation Rate) An1->An3 An4 Comparative Stability Ranking An2->An4 An3->An4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-2-(difluoromethyl)benzoic acid

Advanced Safety and Operational Guide for Handling 3-Chloro-2-(difluoromethyl)benzoic Acid Executive Summary 3-Chloro-2-(difluoromethyl)benzoic acid (CAS: 1780697-53-1) is a highly specialized halogenated organic buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling 3-Chloro-2-(difluoromethyl)benzoic Acid

Executive Summary

3-Chloro-2-(difluoromethyl)benzoic acid (CAS: 1780697-53-1) is a highly specialized halogenated organic building block utilized extensively in pharmaceutical and agrochemical drug development[1]. Due to its unique substitution pattern, it presents specific handling challenges that go beyond standard laboratory chemicals. This guide provides researchers and drug development professionals with a self-validating, mechanistic approach to Personal Protective Equipment (PPE) selection, operational handling, and disposal, ensuring safety and regulatory compliance.

Mechanistic Hazard Profile: The "Why" Behind the Danger

Understanding the physicochemical nature of a compound is the first step in mitigating risk. While standard benzoic acid is a mild irritant, 3-Chloro-2-(difluoromethyl)benzoic acid features two highly electronegative functional groups: a chlorine atom and a difluoromethyl (-CF 2​ H) group.

  • Increased Acidity: These groups exert strong electron-withdrawing effects via inductive and resonance mechanisms, which stabilize the carboxylate conjugate base. This significantly lowers the pKa, making the compound a stronger acid capable of rapid protein denaturation and severe tissue irritation upon contact with ocular mucosa or respiratory epithelium[2].

  • Enhanced Lipophilicity: The halogen substitutions increase the molecule's lipophilicity, allowing it to penetrate the lipid-rich stratum corneum of the skin more efficiently than non-halogenated analogs. This necessitates the use of specialized, chemical-resistant barriers[2].

Table 1: Quantitative Hazard and Physicochemical Data

Property / IndicatorValue / StandardJustification / Source
CAS Number 1780697-53-1Primary chemical identifier.
Molecular Weight 206.58 g/mol Verified physical property.
Primary Hazard Class Irritant (Skin, Eye, Respiratory)Halogenated benzoates are known to cause irreversible eye damage and respiratory distress[2].
Surface Water Release Limit < 3 ppbEPA Significant New Use Rule (SNUR) limits for analogous halogenated benzoates[3].
Incineration Efficiency ≥ 99.9%Required destruction threshold for halogenated organic waste[4].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The selection below is engineered to counteract the specific lipophilic and acidic threats posed by this compound.

  • Hand Protection: Use Butyl rubber or Neoprene gloves [2].

    • Causality: Standard latex or thin nitrile gloves degrade rapidly when exposed to lipophilic halogenated organics, especially if the compound is dissolved in a carrier solvent (e.g., DCM or DMF). Butyl rubber provides a superior breakthrough time.

  • Eye Protection: Safety goggles with side shields or a full-face shield [2].

    • Causality: The acidic nature of fluorinated/chlorinated benzoic acids can cause serious, irreversible corneal damage upon contact[2]. Standard safety glasses without a complete orbital seal are insufficient against aerosolized dust.

  • Respiratory Protection: NIOSH-approved particulate respirator (APF 10 or 50) [2][3][4].

    • Causality: As a solid powder, the primary exposure route during weighing and transfer is the inhalation of aerosolized dust. If local exhaust ventilation (fume hood) is compromised, an APF 10 or 50 respirator prevents the highly irritating dust from reaching the respiratory tract[3][4].

Operational Workflows and Logical Relationships

G Start 3-Chloro-2-(difluoromethyl)benzoic acid (CAS: 1780697-53-1) Hazard Hazard Assessment Skin/Eye/Respiratory Irritant Start->Hazard PPE PPE Protocol Butyl Gloves, Goggles, Respirator Hazard->PPE EngControl Engineering Controls Fume Hood (Face Velocity >100 fpm) Hazard->EngControl Handling Material Handling & Weighing (Minimize Dust Generation) PPE->Handling EngControl->Handling Spill Spill Management Alkaline Absorbent Neutralization Handling->Spill Accidental Release Disposal Hazardous Waste Disposal Incineration (>99.9% Efficiency) Handling->Disposal Spill->Disposal

Workflow for the safe handling and disposal of halogenated benzoic acids.

Step-by-Step Operational Protocols

Protocol A: Safe Weighing and Transfer (Self-Validating System) This protocol ensures that any potential exposure is contained and verified before proceeding to the next step.

  • Ventilation Verification: Before opening the chemical container, verify that the fume hood face velocity is between 80–120 feet per minute (fpm).

    • Validation: Check the digital monitor or use a tissue test to confirm inward airflow. Do not proceed if the alarm is sounding.

  • PPE Donning & Grounding: Equip butyl gloves, goggles, and a lab coat[2]. Ground all metal spatulas and transfer vessels. Halogenated powders can accumulate static charge, leading to sudden aerosolization.

  • Closed-System Transfer: Weigh the compound directly into a tared, sealable vial rather than an open weigh boat.

    • Causality: Open weigh boats expose the powder to ambient air currents, increasing the risk of inhalation and cross-contamination.

  • Transport: Seal the vial before removing it from the fume hood.

    • Validation: Ensure the exterior of the vial is wiped with a damp cloth to remove microscopic dust before transport to the reaction vessel. Dispose of the cloth as hazardous waste.

Protocol B: Spill Containment and Disposal Halogenated benzoic acids are strictly regulated by the EPA due to their environmental persistence and toxicity to aquatic life[3][5].

  • Immediate Containment: In the event of a powder spill, do NOT dry sweep .

    • Causality: Dry sweeping aerosolizes the irritant, drastically increasing the inhalation risk and spreading the contamination footprint[3].

  • Neutralization: Gently cover the spill with a damp absorbent pad or an inert, slightly alkaline absorbent material (e.g., sodium carbonate) to neutralize the acidic core.

  • Collection: Use non-sparking tools to scoop the neutralized mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Compliant Disposal: Label the container strictly as "Hazardous Waste - Halogenated Organic Acid". Route the material for professional disposal via high-temperature incineration. The incinerator must operate at a destruction efficiency of no less than 99.9%[4]. Under no circumstances should this compound be washed down the drain, as EPA regulations restrict surface water concentrations of similar halogenated benzoates to less than 3 parts per billion (ppb)[3][4].

References

  • Shell Australia. Surrogate Review - benzoic acid (ad-fluorobenzoic-acid.pdf). Available at: [Link]

  • Federal Register. Significant New Use Rules on Certain Chemical Substances (August 01 2018). Available at: [Link]

  • Regulations.gov. Significant New Use Rules: Certain Chemical Substances (November 15 2018). Available at: [Link]

  • Federal Register. Significant New Use Rules on Certain Chemical Substances (August 20 2019). Available at: [Link]

Sources

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